Phenyl hydrogen phosphonate
Description
Significance of Organophosphorus Compounds in Modern Chemistry
Organophosphorus compounds, a broad class of organic molecules containing phosphorus, are fundamentally important across numerous scientific disciplines. Their significance stems from their ubiquitous presence in nature and the unique chemical properties conferred by the phosphorus atom. In living organisms, phosphorus compounds are essential to life itself; they form the backbone of DNA and RNA, and adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell. researchgate.netjelsciences.com
In medicinal chemistry, synthetic organophosphorus compounds are vital. Phosphonates, which are stable analogues of natural phosphates, are incorporated into drugs with antibacterial, anticancer, and antiviral properties. jelsciences.comresearchgate.net Notable examples include antiviral medications like Tenofovir and Cidofovir, which are cornerstones in the treatment of HIV/AIDS and cytomegalovirus, respectively. jelsciences.comwikipedia.org Bisphosphonates are another crucial class of organophosphorus drugs used to treat osteoporosis and other bone metabolism diseases. jelsciences.comresearchgate.net The utility of these compounds often lies in their ability to act as bioisosteres of natural amino acids or phosphates, allowing them to function as enzyme inhibitors. researchgate.netjelsciences.com
Beyond medicine, organophosphorus compounds have widespread applications. They are used extensively in agriculture as herbicides and pesticides. taylorandfrancis.comnih.gov In materials science, they serve as flame retardants, plasticizers, and catalysts. taylorandfrancis.comsmolecule.com Their ability to act as effective chelating agents for metal ions is also a valuable property. wikipedia.org This functional diversity is a direct result of phosphorus's ability to exist in various oxidation states and geometries, making organophosphorus chemistry a continuously expanding and vital field of research. taylorandfrancis.com
Unique Position of Phenyl Hydrogen Phosphonate (B1237965) within H-Phosphonate Chemistry
Phenyl hydrogen phosphonate holds a special position within the broader class of H-phosphonates, which are diesters of phosphorous acid characterized by a distinctive H-P=O structural motif. researchgate.net The chemistry of these compounds is dominated by a critical prototropic tautomeric equilibrium between a pentavalent, tetracoordinated phosphonate form (P(V)) and a trivalent, tricoordinated phosphite (B83602) form (P(III)). mdpi.comresearchgate.net While the equilibrium heavily favors the stable P(V) form, the reactivity often proceeds through the highly nucleophilic P(III) tautomer. mdpi.comsurfacesciencewestern.com
The uniqueness of this compound arises from the electronic influence of its substituents: one phenyl group and one hydrogen atom directly attached to the phosphorus center. Unlike dialkyl H-phosphonates, the electron-withdrawing nature of the phenoxy group in this compound increases the electrophilicity of the phosphorus atom. man.poznan.plfrontiersin.org This modulation of reactivity is a key feature. The reactivity of aryl H-phosphonates can be finely tuned by altering the inductive and mesomeric effects of substituents on the aryl ring, making them "activated" H-phosphonates. man.poznan.pl This contrasts with intermediates whose reactivity is fixed by the nature of the activating agent used. man.poznan.pl
This tunable reactivity makes aryl H-phosphonates, including the parent this compound, exceptionally useful synthetic intermediates. man.poznan.pl They are extensively used as phosphonylating agents to react with nucleophiles like alcohols, amines, and thiols. smolecule.comman.poznan.pl A primary application is in the synthesis of nucleoside H-phosphonates, which are themselves crucial building blocks for creating modified oligonucleotides used in antisense therapy. man.poznan.plumich.eduresearchgate.net The reaction of a nucleoside with a phosphonylating reagent like diphenyl H-phosphonate (a related precursor) can yield a nucleoside phenyl H-phosphonate, which is a reactive intermediate for further transformations. man.poznan.plumich.eduresearchgate.net These intermediates can undergo oxidative coupling reactions to form P-O, P-N, or P-S bonds, providing access to a wide variety of phosphate (B84403) analogues from a common precursor. man.poznan.pldiva-portal.orgacs.org
Properties of this compound
| Property | Value |
| IUPAC Name | Phenoxyphosphinic acid |
| Molecular Formula | C₆H₇O₃P |
| Molecular Weight | 158.09 g/mol |
| CAS Number | 2310-89-6 |
| Structure | A phenyl group and a hydroxyl group attached to a phosphine (B1218219) oxide core. |
| Key Feature | Exists in tautomeric equilibrium between the pentavalent H-phosphonate and the trivalent phosphite form. |
Interactive Comparison of H-Phosphonate Esters
Explore the general characteristics that distinguish different classes of H-phosphonate esters.
| Feature | Dialkyl H-Phosphonate | This compound | Diphenyl H-Phosphonate |
| Structure | Two alkoxy groups | One phenoxy group, one hydroxyl group | Two phenoxy groups |
| Reactivity | Moderately reactive | Activated, tunable reactivity | Highly electrophilic, good transesterifying agent frontiersin.org |
| Key Use | General synthetic precursor | Versatile intermediate for nucleoside analogues man.poznan.pl | Reagent for transesterification to form other H-phosphonates frontiersin.orgumich.edu |
| Leaving Group | Alkoxide | Phenoxide (better leaving group) | Phenoxide |
Historical Context of this compound Research Contributions
The foundation of modern H-phosphonate chemistry was laid in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd. wikipedia.orgbeilstein-journals.org Their work described a method for converting dialkyl phosphites into dialkyl chlorophosphates, which could then react with amines or alcohols. wikipedia.org This process, now known as the Atherton-Todd reaction, represented the first example of an oxidative coupling of H-phosphonates, a reaction type that would become central to the field. diva-portal.orgbeilstein-journals.org In their initial report, they detailed the reaction of dibenzyl phosphite with amines in carbon tetrachloride to produce phosphoramidates, establishing a practical method for forming P-N bonds. beilstein-journals.orgnih.gov
Although the fundamental chemistry was established in the 1940s, H-phosphonates were not widely explored as synthetic tools until their "rediscovery" three decades later for use in oligonucleotide synthesis. umich.edu This resurgence in interest transformed the field. Researchers recognized that H-phosphonate monoesters could be coupled with nucleosides to form stable dinucleoside H-phosphonate diesters. acs.orgumich.edu These uncharged intermediates were advantageous because they did not require phosphate-protecting groups and could be converted into natural phosphate linkages or a variety of modified backbones through stereospecific oxidation reactions. researchgate.netacs.org
Within this context, aryl H-phosphonates, including this compound and its derivatives, were developed as highly valuable intermediates. man.poznan.pl Their enhanced and tunable reactivity made them superior substrates for the efficient synthesis of dinucleoside H-phosphonates and other analogues. man.poznan.plresearchgate.net The use of diphenyl H-phosphonate as a stable, crystalline reagent for the transesterification of nucleosides further simplified the preparation of these critical building blocks. frontiersin.orgumich.edu This historical progression from the initial discovery of the Atherton-Todd reaction to the sophisticated use of aryl H-phosphonates in automated DNA/RNA synthesis highlights the compound's enduring contribution to chemical research. umich.edu
Structure
3D Structure
Properties
CAS No. |
2310-89-6 |
|---|---|
Molecular Formula |
C6H6O3P+ |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
hydroxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C6H5O3P/c7-10(8)9-6-4-2-1-3-5-6/h1-5H/p+1 |
InChI Key |
IDVRZFQYOSGBAF-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)O[P+](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)O[P+](=O)O |
Other CAS No. |
2310-89-6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Phenyl Hydrogen Phosphonate
Modern Catalytic Strategies in Phenyl Hydrogen Phosphonate (B1237965) Synthesis
Transition Metal-Catalyzed Phosphorylation and Phosphonylation Methods
Copper-Catalyzed Addition Reactions for Phenyl Hydrogen Phosphonate Analogues
Copper-catalyzed reactions represent a powerful tool for the formation of carbon-phosphorus (C-P) bonds, enabling the synthesis of various phosphonate analogues. These methods are often characterized by their high efficiency and functional group tolerance.
One notable application is the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids, which yields aryl phosphonates. organic-chemistry.org This reaction typically utilizes a Cu₂O/1,10-phenanthroline catalytic system. organic-chemistry.org Another significant advancement is the copper-catalyzed enantioconvergent radical Michaelis–Becker-type C(sp³)–P cross-coupling. sustech.edu.cn This method allows for the conversion of racemic alkyl halides into α-chiral alkyl phosphorous compounds, a transformation that is challenging via the traditional Sₙ2 mechanism of the Michaelis–Becker reaction. sustech.edu.cn The success of this enantioconvergent reaction relies on the use of multidentate chiral anionic ligands that enhance the reducing capability of the copper catalyst, favoring a stereoablative radical pathway. sustech.edu.cn
Furthermore, copper catalysis is employed in the aerobic oxidative coupling of terminal alkynes with H-phosphonates to produce alkynylphosphonates. researchgate.net Research has also demonstrated the direct coupling of secondary phosphines and phosphites with aryl and vinyl halides using a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as a ligand. acs.org These reactions are highly efficient for a variety of sterically hindered and functionalized substrates. acs.org
Table 1: Examples of Copper-Catalyzed Reactions for Phosphonate Synthesis
| Reaction Type | Catalyst System | Reactants | Product | Reference |
| Addition to Boronic Acids | Cu₂O/1,10-phenanthroline | H-phosphonate dialkyl esters, Boronic acids | Aryl phosphonates | organic-chemistry.org |
| Enantioconvergent Cross-Coupling | Copper(I) with chiral anionic ligands | Racemic alkyl halides, H-phosphonates | α-Chiral alkyl phosphorous compounds | sustech.edu.cn |
| Aerobic Oxidative Coupling | Copper catalyst | Terminal alkynes, H-phosphonates | Alkynylphosphonates | researchgate.net |
| Direct Coupling | CuI/N,N'-dimethylethylenediamine | Secondary phosphines/phosphites, Aryl/vinyl halides | Aryl/vinyl phosphines/phosphonates | acs.org |
Photoinduced and Electrochemical Methods in Phosphonate Synthesis
In recent years, photoinduced and electrochemical methods have emerged as sustainable alternatives for phosphonate synthesis. These techniques often operate under mild conditions and can offer unique reactivity.
Visible-light photoredox catalysis has been successfully applied to the phosphonylation of bromoarenes using triethyl phosphite (B83602) in the presence of an organic sensitizer (B1316253) like Rhodamine 6G or Eosin Y. mdpi.com This approach is based on the photoinduced generation of an aryl radical, which then reacts with the phosphite to form the C-P bond. mdpi.com A key advantage is the transition-metal-free nature of these reactions. mdpi.com Dichromatic photoredox catalysis, using consecutive photoinduced electron transfer (ConPET), has also been developed for the synthesis of heteroarene phosphonates from heteroarene halides. acs.org
Electrochemical methods also provide a green pathway for phosphonate synthesis. A notable example is the nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites and ethyl phenylphosphinate, which proceeds at room temperature in an undivided cell with inexpensive carbon electrodes. organic-chemistry.org
Furthermore, catalyst-free photoinduced borylation and phosphonylation of aryl halides have been achieved using visible light. nih.gov This transformation is thought to proceed through an electron-donor–acceptor (EDA) complex formed between solvent anions and the aryl halide. nih.gov
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to reduce environmental impact. This includes the use of microwave-assisted synthesis and thermal esterification methods that often avoid the need for hazardous solvents and reagents.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave (MW) irradiation has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net
The MW-assisted direct esterification of phenylphosphonic acid with alcohols can be used to produce monoesters. tandfonline.comtandfonline.com The use of ionic liquids like [bmim][BF₄] can catalyze the reaction, allowing for complete conversion at lower temperatures and in shorter times. tandfonline.comtandfonline.com For the synthesis of diesters, the MW-assisted alkylation of monoesters with alkyl halides in the presence of a base like triethylamine (B128534) has proven to be an efficient method. tandfonline.comtandfonline.com
The Kabachnik-Fields condensation, a one-pot reaction between an amine, an aldehyde, and a dialkyl phosphite, can also be effectively performed under solvent-free MW conditions to synthesize α-aminophosphonates. tandfonline.commdpi.com This method has been used to create a variety of N-protected α-aminophosphonates with sterically demanding aryl substituents. tandfonline.com
Table 2: Microwave-Assisted Synthesis of Phenylphosphonates
| Reaction Type | Reactants | Conditions | Product | Reference |
| Monoesterification | Phenylphosphonic acid, Alcohol | MW, [bmim][BF₄] catalyst | Monoester of phenylphosphonic acid | tandfonline.comtandfonline.com |
| Diesterification | Monoester of phenylphosphonic acid, Alkyl halide | MW, Triethylamine | Diester of phenylphosphonic acid | tandfonline.comtandfonline.com |
| Kabachnik-Fields Condensation | Amine, Aldehyde, Dialkyl phosphite | Solvent-free, MW | α-Aminophosphonate | tandfonline.commdpi.com |
Thermal Esterification Approaches for Phenyl-H-phosphinates
Thermal esterification provides a straightforward and scalable method for the synthesis of phenyl-H-phosphinates, which are valuable precursors for other organophosphorus compounds. researchgate.netnih.gov
The direct reaction of phenyl-H-phosphinic acid with an excess of an alcohol at elevated temperatures (160-200 °C) can produce the corresponding alkyl phenyl-H-phosphinate in good yields. researchgate.net The addition of an ionic liquid such as [bmim][PF₆] can lower the required reaction temperature and shorten the reaction time. researchgate.net While this method may require prolonged heating, it is considered a green approach due to its simplicity and scalability. researchgate.netnih.gov
For instance, butyl phenyl-H-phosphinate, which is not commercially available, has been successfully prepared via thermal esterification of phenyl-H-phosphinic acid with butanol. researchgate.netnih.gov This product can then be utilized in subsequent reactions, such as the aza-Pudovik reaction, to synthesize more complex molecules like alkyl (α-alkylamino-arylmethyl-)phenylphosphinates. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The development of stereoselective and enantioselective methods for the synthesis of P-chiral phosphonate derivatives is of great importance due to their application in asymmetric catalysis and medicinal chemistry.
One successful strategy for obtaining enantiopure H-phosphinates involves the resolution of racemic mixtures through the formation and separation of covalent diastereomers using a chiral auxiliary, such as (-)-menthol. rsc.org More recently, a kinetic resolution method for aryl-H-phosphinates has been developed that provides high enantiomeric excess for a range of derivatives. rsc.org The resulting enantiopure (R)-1-adamantyl phenyl-H-phosphinate can be stereospecifically transformed into various P-stereogenic secondary and tertiary phosphine (B1218219) oxides. rsc.org
Catalytic enantioselective synthesis offers a more efficient approach. The hydrophosphonylation of imines catalyzed by a chiral Brønsted acid, such as a derivative of (R)-BINOL, can produce (S)-α-aminophosphonates with good yield and enantioselectivity. nih.gov Another approach involves the catalytic enantioselective addition of diisoamylamine (B1670623) to aryl phosphonyl dichlorides, promoted by a chiral dual hydrogen-bond-donor catalyst, to generate chlorophosphonamidates which can be further elaborated. chemrxiv.org
The Pudovik reaction, the addition of a phosphite to an imine, is a common method for creating α-aminophosphonates. nih.gov Stereoselectivity can be achieved by using chiral imines derived from chiral amines or aldehydes, or by employing a chiral catalyst with non-chiral reactants. nih.gov
Reactivity and Mechanistic Investigations of Phenyl Hydrogen Phosphonate
Fundamental Reaction Pathways
The reactivity of phenyl hydrogen phosphonate (B1237965) is characterized by its susceptibility to cleavage and fragmentation, which are governed by the specific reaction conditions and the ionization state of the phosphonate group.
The hydrolysis of phenyl hydrogen phosphonate and its derivatives involves the cleavage of the P-O bond, with the phenoxy group acting as a leaving group. The mechanism and rate of this cleavage are highly dependent on the pH of the medium, which dictates whether the phosphonate exists as a neutral species, a monoanion, or a dianion.
In studies of related compounds like 5′-O-tritylthymidine phenyl H-phosphonate, hydrolysis selectively cleaves the phenyl group, leading to the formation of 5′-O-trityl thymidine (B127349) H-phosphonate. bas.bgacs.org This selectivity is consistent with the pKa of the leaving groups, as phenoxide (pKa of phenol (B47542) is ~10) is a better leaving group than the thymidinoxy group. bas.bgacs.org
The hydrolysis of the monoanion species is of particular interest. For analogous compounds such as mono-4-chloro, 3-methyl phenyl phosphate (B84403), kinetic studies suggest that the monoanion hydrolyzes unimolecularly. chemistryjournal.in This pathway is supported by low entropy values from experiments, indicating a structured transition state. chemistryjournal.in The proposed mechanism involves intramolecular general acid catalysis, where the proton on the phosphonate group assists in the departure of the leaving group. chemistryjournal.in In the hydrolysis of O-(4-nitrophenyl) phenylphosphonate (B1237145) at neutral pH, the reaction proceeds through the decomposition of the monoanion, which is attacked by water. rsc.org
The dianion species is generally less reactive towards hydrolysis. chemistryjournal.in Studies on the analogous phenyl phosphate dianion show that its spontaneous hydrolysis is extremely slow. pnas.orgacs.org The reaction is characterized by a high enthalpy of activation and a slightly positive entropy of activation, which suggests a loose, dissociative transition state. acs.org This process is believed to proceed via a pathway that does not involve direct nucleophilic attack by a water molecule in the rate-determining step, but rather a more complex solvent-assisted mechanism. whiterose.ac.uk
Table 1: Hydrolysis Characteristics of Phenyl Phosphonate Analogs This table is interactive. Click on the headers to sort.
| Species | Proposed Mechanism | Key Characteristics | Source(s) |
|---|---|---|---|
| Monoanion | Unimolecular decomposition; intramolecular general acid catalysis. | Rate maximum at moderately acidic pH; low entropy of activation. | chemistryjournal.in |
| Dianion | Dissociative, solvent-assisted pathway. | Very slow reaction rate; high enthalpy of activation; loose transition state. | pnas.orgacs.org |
Under certain conditions, particularly in acidic solutions, the decomposition of this compound derivatives can proceed through competing fragmentation and hydrolysis pathways. researchgate.netresearchgate.net For instance, phenyl hydrogen α-hydroxyiminobenzylphosphonate undergoes both hydrolytic cleavage of the oxime group and fragmentation to yield phenyl phosphate and benzonitrile. researchgate.net
A central topic in the study of phosphate and phosphonate reaction mechanisms is the existence of a highly reactive metaphosphate intermediate ([PO₃]⁻). nih.gov This species is proposed to form in a dissociative [Dₙ + Aₙ] mechanism, where the leaving group departs in a rate-limiting step, followed by a rapid, non-selective attack by a nucleophile. frontiersin.orgcambridge.org Evidence for the formation of a metaphosphate intermediate has been found in gas-phase studies using mass spectrometry, where collision-induced dissociation of phenyl phosphate generates the characteristic [PO₃]⁻ ion at m/z 79. tandfonline.com The solvolysis of chiral p-nitrophenyl phosphate in tert-butyl alcohol, which results in a racemic product, also supports the formation of a symmetrically solvated, diffusible metaphosphate intermediate. frontiersin.org
However, the existence of a free, long-lived metaphosphate intermediate in aqueous solution is debated. nih.gov Many stereochemical studies show that the hydrolysis of chiral phosphate esters proceeds with complete inversion of configuration at the phosphorus center. nih.gov This result is inconsistent with a freely diffusing intermediate, which would be expected to be attacked from either face, leading to racemization. nih.gov These findings suggest that if a metaphosphate-like species is involved, it does not exist as a free entity but is part of a concerted (AₙDₙ) or a very short-lived, solvent-caged intermediate pair, where the transition state has significant dissociative character. whiterose.ac.uknih.gov
H-Phosphonate Chemistry and Oxidative Transformations
H-phosphonates, including this compound, are versatile precursors for the synthesis of a wide array of organophosphorus compounds through oxidative transformations.
Oxidative coupling is a key reaction in H-phosphonate chemistry that allows for the formation of new phosphorus-element bonds, typically P-O or P-N. The process generally involves two steps: the oxidation of the tetracoordinate P(III) tautomer of the H-phosphonate to a reactive pentacoordinate P(V) intermediate, followed by nucleophilic attack. diva-portal.orgrsc.org
The oxidative coupling of H-phosphonates with alcohols and amines is a fundamental method for synthesizing phosphate and phosphoramidate (B1195095) esters, respectively. The reaction is typically promoted by an oxidizing agent, such as iodine or carbon tetrachloride, in the presence of the nucleophile. diva-portal.orgrsc.org
The general sequence using iodine as the oxidant is as follows:
Oxidation: The H-phosphonate reacts with iodine to form a reactive phosphoroiodidate intermediate. rsc.org
Nucleophilic Substitution: The alcohol or amine nucleophile attacks the phosphorus center, displacing the iodide ion to form the final coupled product. diva-portal.org
Amines are generally more reactive nucleophiles than alcohols in this context and often react efficiently without the need for additional catalysts. diva-portal.org In contrast, the coupling with less nucleophilic alcohols can be hampered by competing hydrolysis from trace amounts of water. diva-portal.org Modern variations of this reaction utilize catalysts to improve efficiency and selectivity. For example, copper(I) iodide can catalyze the aerobic oxidative coupling of H-phosphonates and amines, using oxygen from the air as the ultimate oxidant. rsc.org Similarly, cobalt-catalyzed systems have been developed for the oxidative C(sp³)–H/P(O)–H coupling to form α-aminophosphonates. acs.org
Oxidation Step: The oxidation of the P-chiral H-phosphonate with agents like iodine or tetrahalomethanes proceeds with retention of configuration at the phosphorus center. rsc.org
Substitution Step: The subsequent nucleophilic displacement of the halide from the resulting phosphoroiodidate or phosphorochloridate intermediate occurs with inversion of configuration, following a classic Sₙ2(P) mechanism. rsc.org
However, advanced synthetic protocols have been developed to control the stereochemical outcome, allowing for the preparation of either the (Rp) or (Sp) product from a single chiral precursor. rsc.orgnih.gov By manipulating the reaction conditions and intermediates, it is possible to achieve the coupling with either net inversion or net retention of configuration. For example, one protocol might involve the direct iodine-promoted coupling with an amine to achieve inversion. An alternative pathway could involve the conversion of the H-phosphonate to a phosphorochloridate intermediate, which can then react with the amine under different conditions to yield the product with retained configuration relative to the starting H-phosphonate. rsc.org This control is crucial for synthesizing biologically active molecules where specific stereochemistry is required.
Table 2: Stereochemical Control in Oxidative Coupling of a P-Chiral Dinucleoside H-phosphonate (1) This table is interactive. Click on the headers to sort.
| Starting Diastereomer | Reagents/Pathway | Intermediate | Final Product Diastereomer | Net Stereochemical Outcome | Source(s) |
|---|---|---|---|---|---|
| 1-Rp | I₂, n-BuNH₂ | Phosphoroiodidate | Phosphoramidate 4a-Sp | Inversion | rsc.org |
| 1-Sp | I₂, n-BuNH₂ | Phosphoroiodidate | Phosphoramidate 4a-Rp | Inversion | rsc.org |
| 1-Sp | CCl₄/Base, then n-BuNH₂ | Phosphorochloridate (3) | Phosphoramidate 4a-Sp | Retention | rsc.orgnih.gov |
Transesterification Processes Involving Phenyl H-Phosphonate
Transesterification is a key reaction for modifying H-phosphonate esters, allowing for the synthesis of various derivatives. Phenyl H-phosphonate and its related diester, diphenyl H-phosphonate (DPHP), are particularly useful reagents in these processes due to the reactivity conferred by the electron-withdrawing phenyl groups. frontiersin.org
The transesterification of DPHP with alcohols is a common method for preparing alkyl H-phosphonate monoesters. thieme-connect.com This process typically involves reacting commercially available DPHP with an alcohol under mild conditions. The electron-withdrawing nature of the two phenyl groups on DPHP makes the phosphorus center sufficiently electrophilic to facilitate a rapid reaction with alcohols, including complex ones like nucleosides. frontiersin.org This reaction often proceeds without the need for protecting groups on the amino functions of nucleobases like adenine, cytosine, and guanine. frontiersin.org The process can lead to a mixture of dialkyl and alkyl phenyl H-phosphonates, which can then be converted to the desired alkyl H-phosphonate monoester through subsequent steps like ammonolysis. thieme-connect.com
Microwave (MW) assistance has been shown to be effective in the transesterification of H-phosphinates and H-phosphonates. researchgate.netmdpi.comnih.gov For instance, the alcoholysis of ethyl phenyl-H-phosphinate with various C1, C3-C5 alcohols and benzyl (B1604629) alcohol has been successfully carried out under microwave irradiation at temperatures between 160–190°C. nih.gov Similarly, the transesterification of dibenzyl H-phosphonate (DBP) under microwave conditions is a two-step process that yields an intermediate phosphite (B83602) with two different alkoxy groups, which are valuable synthetic precursors. mdpi.comresearchgate.net
A general method for preparing alkyl H-phosphonate monoesters involves the transesterification of DPHP followed by ammonolysis. thieme-connect.com The reaction of DPHP with an alcohol yields an intermediate mixture of products which, upon treatment with aqueous ammonia, can be selectively cleaved to produce the target monoester. thieme-connect.com In the context of nucleoside chemistry, DPHP is a favored phosphonylating agent. umich.edu Its reaction with a protected nucleoside, typically in excess (3 to 7 molar equivalents) in pyridine (B92270), minimizes the formation of symmetrical dinucleoside H-phosphonate byproducts. umich.edu The excess DPHP and the resulting byproducts, such as phenol and phenyl H-phosphonate, can be readily removed through an aqueous sodium bicarbonate extraction. umich.edu
The table below summarizes findings from a study on the microwave-assisted transesterification of ethyl-phenyl-H-phosphinate.
| Alcohol (ROH) | Temperature (°C) | Time (min) | Conversion (%) | Product |
|---|---|---|---|---|
| MeOH | 80 | 30 | 55 | Methyl phenyl-H-phosphinate |
| n-PrOH | 160 | 30 | 85 | n-Propyl phenyl-H-phosphinate |
| i-PrOH | 160 | 30 | 40 | i-Propyl phenyl-H-phosphinate |
| n-BuOH | 180 | 30 | 90 | n-Butyl phenyl-H-phosphinate |
| n-AmOH | 190 | 30 | 95 | n-Amyl phenyl-H-phosphinate |
| BnOH | 190 | 30 | 95 | Benzyl phenyl-H-phosphinate |
Data sourced from a study on microwave-assisted transesterification of ethyl-phenyl-H-phosphinate (2a) where the alcohol was used in a 15-fold quantity. researchgate.net
Hydrophosphonylation Reactions with Unsaturated Substrates
Hydrophosphonylation, the addition of the P-H bond of an H-phosphonate across an unsaturated C-C bond, is a highly atom-economic method for forming P-C bonds. daneshyari.com this compound, often in its diester form (diaryl H-phosphonate), is a key reagent in these reactions, particularly in the Pudovik reaction, which involves the addition to electron-deficient alkenes. daneshyari.comresearchgate.net
Titanium(IV) isopropoxide [Ti(O-isoPr)4] has been identified as an effective catalyst for the hydrophosphonylation of activated alkenes, such as acrylates and methacrylates, with diphenyl H-phosphonate. daneshyari.comresearchgate.net This catalyzed reaction proceeds under mild conditions. researchgate.net For example, methyl acrylate (B77674) reacts readily with diphenyl H-phosphonate at room temperature with a 10 mol % catalyst loading, while bulkier esters like tert-butyl acrylate require higher temperatures (65°C) and longer reaction times. daneshyari.com
A key aspect of this catalytic system is its chemoselectivity. When a mixture of diphenyl H-phosphonate and a dialkyl H-phosphonate (like diethyl H-phosphonate) is reacted with an activated alkene in the presence of the titanium catalyst, the reaction selectively consumes the diphenyl H-phosphonate. daneshyari.com This selectivity is attributed to the higher acidity of diphenyl H-phosphonate, which facilitates the formation of the active Ti-phosphite intermediate more readily than the less acidic dialkyl H-phosphonate. daneshyari.com
The hydrophosphonylation of α,β-unsaturated amides can be catalyzed by rare-earth metal complexes. rsc.orgrsc.org For instance, the asymmetric hydrophosphonylation of such amides with diethyl phosphite has been achieved using catalysts like [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 combined with chiral prolinol ligands. rsc.org While this specific study used diethyl phosphite, it was noted that replacing it with diphenyl phosphite resulted in only a trace amount of the desired product, indicating a strong substrate dependence on the phosphonate ester used. rsc.org
Free-radical hydrophosphonylation offers another pathway. Photoinduced reactions using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) under UV irradiation can effectively promote the addition of H-phosphonates to various alkenes and alkynes. rsc.org These reactions typically result in the anti-Markovnikov product when applied to terminal alkenes. rsc.org
The table below presents data on the Ti(O-isoPr)4 catalyzed hydrophosphonylation of various activated alkenes with diphenyl H-phosphonate.
| Alkene | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl acrylate | 10 | 25 | 1 | Methyl 2-(diphenylphosphono)propionate | 99 |
| Ethyl acrylate | 10 | 25 | 1 | Ethyl 2-(diphenylphosphono)propionate | 99 |
| tert-Butyl acrylate | 10 | 65 | 5 | tert-Butyl 2-(diphenylphosphono)propionate | 98 |
| Phenyl acrylate | 10 | 45 | 3 | Phenyl 2-(diphenylphosphono)propionate | 99 |
| Methyl methacrylate | 10 | 45 | 1 | Methyl 2-(diphenylphosphono)-2-methylpropionate | 99 |
| Phenyl methacrylate | 10 | 65 | 5 | Phenyl 2-(diphenylphosphono)-2-methylpropionate | 99 |
Data sourced from a study on the titanium isopropoxide-catalyzed Pudovik reaction. daneshyari.com
Reaction Mechanisms in Nucleoside Phosphorylation utilizing this compound
This compound, and more commonly its diester derivative diphenyl H-phosphonate (DPHP), are pivotal reagents in the H-phosphonate method of nucleoside phosphorylation. This method is a cornerstone for the synthesis of oligonucleotides and their analogues, which are important in therapeutics and diagnostics. frontiersin.orgresearchgate.net The use of DPHP for the phosphonylation of nucleosides via transesterification is a highly convenient approach for preparing the necessary H-phosphonate monomer building blocks. umich.edu
The general mechanism involves the reaction of a protected nucleoside with DPHP in a basic solvent, typically pyridine. umich.edunih.gov The electron-withdrawing phenyl groups activate the phosphorus center of DPHP, making it susceptible to nucleophilic attack by the hydroxyl group of the nucleoside. frontiersin.org This transesterification reaction yields a nucleoside phenyl H-phosphonate diester. nih.gov A significant excess of DPHP is often used to drive the reaction to completion and to suppress the formation of undesired symmetrical dinucleoside H-phosphonates. umich.edu
A novel phosphorylation strategy involves the subsequent reaction of the in situ-formed nucleoside phenyl H-phosphonate diester with an amine N-oxide, such as N-methylmorpholine N-oxide (NMMO). nih.gov This reaction is believed to proceed through the formation of a previously uncharacterized intermediate: an oxyonium phosphobetaine. nih.gov This zwitterionic species features a unique -O–P–O–N+ bond system. nih.gov The formation of this reactive intermediate facilitates the subsequent conversion to the desired nucleoside monophosphate or other phosphate derivatives upon reaction with a nucleophile (designated as Z in the scheme below, which can be OH, an alcohol, or an amine). nih.gov
Phosphonylation: A protected nucleoside is treated with an excess of DPHP in a solvent mixture like DMF-Pyridine to form the nucleoside phenyl H-phosphonate diester. nih.gov
Activation: The resulting H-phosphonate diester is activated with an N-oxide (e.g., NMMO), leading to the formation of the oxyonium phosphobetaine intermediate. nih.gov
Conversion: This reactive intermediate is then treated with a nucleophile to yield the final phosphorylated nucleoside product. nih.gov
The H-phosphonate monoesters, once formed, are stable and can be handled easily. researchgate.net They serve as versatile precursors that can be converted into phosphate diesters or their analogs through an oxidative step, for example, using iodine in the presence of water or other nucleophiles. researchgate.netdiva-portal.org
Acid-Catalyzed Reactions and pH Dependence Studies
The reactivity of this compound and its derivatives is significantly influenced by pH, particularly in acid-catalyzed reactions like hydrolysis. The hydrolysis of phosphonate esters can proceed through different mechanisms, and the rate is dependent on the structure of the ester and the reaction conditions. nih.govmdpi.com
In acidic media, the hydrolysis of phosphonates generally occurs via cleavage of the P-O bond. nih.gov For dialkyl phosphonates, the reaction often follows an AAc2 mechanism, involving a nucleophilic attack of water on the protonated phosphonate. nih.govmdpi.com However, for esters with groups that can form stable carbocations, such as benzyl or isopropyl esters, an AAl1 mechanism can become competitive. nih.govmdpi.com For the hydrolysis of diphenyl phosphonates in acidic conditions, the proposed mechanism involves the protonation of the phosphonate, followed by a nucleophilic attack by water and subsequent elimination of phenol. beilstein-journals.org
A kinetic study of a derivative, phenyl hydrogen α-hydroxyiminobenzylphosphonate, in aqueous hydrochloric acid revealed competing acid-catalyzed pathways. rsc.orgresearchgate.net One pathway involves fragmentation to phenyl phosphate and benzonitrile, while the other involves hydrolytic cleavage of the oxime group to give hydrogen phenyl benzoylphosphonate, which then hydrolyzes further. rsc.orgresearchgate.net The study noted that the initial protonation of the oxime nitrogen can lead to acid-mediated retardation of the hydrolysis of the phenol group, demonstrating a complex dependence on the acid concentration. rsc.orgresearchgate.net
The rate of hydrolysis is also strongly influenced by the electronic effects of substituents. For α-hydroxy-benzylphosphonates, electron-withdrawing substituents on the phenyl ring were found to increase the rate of acid-catalyzed hydrolysis, while electron-releasing groups slowed it down. nih.gov This is consistent with a mechanism where the development of positive charge on the phosphorus atom in the transition state is a key factor.
The pH of the reaction medium plays a crucial role in the reaction pathways of flavin-dependent monooxygenases that utilize substrates structurally similar to phenyl phosphonates. For instance, in the hydroxylation of p-hydroxyphenylacetate (HPA), the rates of certain steps are highly pH-dependent. nih.gov While the initial formation of the C4a-hydroperoxy-FMN intermediate and the subsequent hydroxylation step were not significantly affected by pH in the range of 6.2 to 9.9, the final dehydration step to regenerate the oxidized flavin showed clear pH dependence. nih.gov At low pH, a C4a-hydroxy-FMN intermediate accumulates, whereas at high pH, this intermediate decays more rapidly. nih.gov Studies on the hydrolysis of other complex phosphonates have also shown a clear dependence of pseudo-first-order rate constants on the pH of the medium (pH 4, 7, and 10). researchgate.net
Role of this compound as a Phosphorus-Transferring Agent
This compound and its diester, diphenyl H-phosphonate (DPHP), are highly effective phosphorus-transferring agents, a role that stems from the electronic properties of the phenyl ester groups. frontiersin.orgdiva-portal.org The electron-withdrawing nature of the phenyl ring makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack compared to its alkyl counterparts. frontiersin.org This enhanced reactivity allows it to serve as a versatile precursor for the synthesis of a wide array of biologically important organophosphorus compounds. smolecule.com
One of its primary roles is as a phosphonylating agent . In this capacity, it transfers a phosphonyl group [P(O)H] to nucleophiles like alcohols and amines. smolecule.com This is most prominently seen in the synthesis of nucleoside H-phosphonates, which are crucial intermediates for antiviral and anticancer drugs. frontiersin.orgsmolecule.com The transesterification reaction with an alcohol (e.g., a nucleoside) transfers the phosphonate moiety, yielding a new H-phosphonate ester. frontiersin.orgumich.edu
Phenyl H-phosphonate also functions as a precursor in hydrophosphonylation reactions . Here, it effectively transfers the entire H-phosphonate group across unsaturated bonds. daneshyari.com In the Pudovik reaction catalyzed by Lewis acids like Ti(O-isoPr)4, DPHP selectively transfers its phosphonate group to activated alkenes to form new P-C bonds, yielding functionalized phosphonates. daneshyari.comresearchgate.net
Furthermore, the H-phosphonate moiety, once transferred, can be readily converted to a phosphate or its analogues. Oxidative coupling reactions, typically using iodine, transform the H-phosphonate diester into a phosphate triester or a phosphoramidate in the presence of an alcohol or amine, respectively. diva-portal.orgsmolecule.com This demonstrates the role of the initial H-phosphonate as a stable, yet activatable, phosphorus-transferring synthon.
The versatility extends to the synthesis of thiophosphorus compounds. For example, silylation-mediated transesterification of O-phenyl H-phosphonothioate serves as an efficient method to transfer a thiophosphonyl group, enabling the preparation of nucleoside H-phosphonothioate monomers. diva-portal.org This highlights that by modifying the parent compound, it can be adapted to transfer different types of phosphorus-containing functional groups.
Advanced Spectroscopic and Structural Elucidation of Phenyl Hydrogen Phosphonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the electronic environment of atomic nuclei, making it a cornerstone for the structural analysis of organophosphorus compounds.
³¹P NMR Chemical Shift Analysis and Tensor Studies
The phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of 1/2, is an excellent probe for structural studies. mdpi.comtrilinkbiotech.com The ³¹P chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom, providing valuable information about its bonding and oxidation state. trilinkbiotech.com For phosphonates, these shifts are influenced by factors such as the nature of the substituents, the degree of protonation, and intermolecular interactions like hydrogen bonding. osti.gov
Solid-state ³¹P NMR is particularly powerful as it allows for the determination of the chemical shift tensor, which is an anisotropic quantity described by three principal components (δ₁₁, δ₂₂, δ₃₃). mdpi.comnih.gov This tensor provides detailed three-dimensional information about the local electronic structure. mriquestions.com The anisotropy of the chemical shift (CSA), a measure of the deviation from the average isotropic chemical shift, is sensitive to the local symmetry and bonding at the phosphorus nucleus. osti.govnih.govmriquestions.com
Studies on related phosphonate (B1237965) materials have shown that the ³¹P CSA values for phosphonate groups (PO₃) are significantly larger (e.g., 43-49 ppm) than for phosphate (B84403) groups (HPO₄) (e.g., 23-37 ppm). osti.govresearchgate.net This difference in anisotropy can be used to distinguish between these functional groups in complex structures. The orientation of the principal components of the chemical shift tensor can often be correlated with specific molecular features, such as the direction of the P=O bond. mdpi.com However, these orientations can be significantly altered by factors like deprotonation or strong noncovalent interactions. mdpi.com For instance, in an isolated molecule of methylphosphonic acid, the δ₂₂ component is roughly aligned with the P=O bond, while δ₃₃ lies in the plane of the hydroxyl groups. mdpi.com
The molecular conformation can also have a dominant effect on the ³¹P NMR chemical shift tensor parameters. acs.org In phenylphosphine (B1580520) oxides, conformational variations can lead to changes in the chemical shift tensor components by as much as 30 ppm. acs.org
Table 1: Representative ³¹P NMR Chemical Shift Data for Phenyl Phosphonate Derivatives
| Compound/Derivative Class | Isotropic Chemical Shift (δiso) / ppm | Chemical Shift Anisotropy (Δδ) / ppm | Solvent/State | Reference |
|---|---|---|---|---|
| Phenylphosphonic acid | Not specified | Not specified | Not reported | spectrabase.com |
| Monoaryl phosphates (general) | -2.61 to -3.00 | Not applicable | CDCl₃ | researchgate.net |
| Arylphosphoryldichlorides | -1.6 to +2.6 | Not applicable | Crude reaction mixture | researchgate.net |
| Metal (IV) phosphonates (PO₃ groups) | Not specified | 43 - 49 | Solid-state | osti.govresearchgate.net |
| Metal (IV) phosphates (HPO₄ groups) | Not specified | 23 - 37 | Solid-state | osti.govresearchgate.net |
¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation
In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ ≈ 6.90–7.50 ppm). oup.com The acidic proton of the P-OH group in monoaryl phosphates gives a characteristic broad peak at a downfield chemical shift, often around δ = 10.5–10.8 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net
¹³C NMR spectra provide information on the carbon skeleton. The carbon atoms of the phenyl ring show signals in the aromatic region of the spectrum. The carbon atom directly bonded to the phosphorus (C-P) exhibits splitting due to coupling with the ³¹P nucleus (¹JPC), which is a key diagnostic feature.
Table 2: Illustrative ¹H and ¹³C NMR Data for Phenyl Phosphonate-Related Structures
| Nucleus | Compound Type | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| ¹H | Monoaryl phosphates | 10.48 - 10.79 (broad) | - | P-OH proton | researchgate.net |
| ¹H | Phenyl derivatives | 6.90 - 7.50 (multiplet) | - | Phenyl H | oup.com |
| ¹³C | Phenyl derivatives | 128.0 - 135.0 (approx.) | Varies | Phenyl C | researchgate.net |
| ¹³C | Phenyl derivatives | Varies | ¹JPC ≈ 27.9 Hz | C directly bonded to P | oup.com |
Effects of Hydrogen Bonding on NMR Parameters
Hydrogen bonding plays a crucial role in the structure and reactivity of phosphonic acids and their derivatives, and its effects are readily observed in NMR spectra. nih.govuni-regensburg.de The formation of hydrogen bonds, for example between the P=O group and a hydrogen bond donor like water or another phosphonic acid molecule, significantly influences the electronic environment of the phosphorus nucleus. acs.orgacs.org
This influence is reflected in changes in the ³¹P chemical shift. acs.org Theoretical and experimental studies on phenylphosphine oxides have shown that intermolecular hydrogen bonding with the P=O group affects the ³¹P NMR chemical shift tensor, particularly the δ₃₃ component. acs.org However, in some systems, the effect of molecular conformation can be larger than that of hydrogen bonding. acs.orgacs.org In cases of strong hydrogen bonding, the DFT-GIAO computational approach can be useful for analysis. acs.orgacs.org
In ¹H NMR, protons involved in hydrogen bonding, such as the P-OH proton, often exhibit broad signals and downfield shifts. researchgate.net Furthermore, trans-hydrogen bond couplings (e.g., ²hJHP) can sometimes be detected in specialized NMR experiments, providing direct evidence for the presence and geometry of hydrogen bonds. nih.govuni-regensburg.de The interaction of organophosphates with other molecules through hydrogen bonding, such as diethyl ether, can cause shifts in the ¹H NMR signals of the interacting species. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. It is highly effective for identifying functional groups and studying intermolecular interactions. ijariie.com
Characterization of Functional Groups and Molecular Interactions
The IR and Raman spectra of phenyl hydrogen phosphonate are characterized by vibrational modes associated with the phenyl ring and the phosphonic acid group. researchgate.net
Key vibrational bands include:
P=O Stretching: A strong band typically observed in the region of 1200-1250 cm⁻¹. researchgate.netresearchgate.net
P-O(H) Stretching: Bands associated with the P-O single bonds and P-OH groups are found in the 900-1100 cm⁻¹ range. researchgate.netresearchgate.net Specifically, a band around 873 cm⁻¹ can be assigned to P-OH. researchgate.net
C-C Stretching (Phenyl Ring): These vibrations appear in the 1400-1650 cm⁻¹ region. ijariie.com
P-OH Group: Broad absorptions related to the O-H stretching of the hydrogen-bonded P-OH groups are expected in the 2300-2700 cm⁻¹ range. researchgate.net
The positions and shapes of these bands are sensitive to the molecular environment. For example, the formation of hydrogen bonds involving the P=O and P-OH groups leads to shifts in their respective stretching frequencies. When phosphonic acids adsorb onto surfaces like alumina, the changes in the P-O vibrational bands indicate the formation of inner-sphere complexes and P-O-Al bonds. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Phenyl Phosphonate Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Notes | Reference(s) |
|---|---|---|---|---|
| P=O Stretch | 1203 - 1243 | IR | Strong intensity | researchgate.netresearchgate.net |
| P-OH Stretch | 873 - 919 | IR | - | researchgate.netresearchgate.net |
| P-O Stretch | 998 - 1070 | IR | Strong intensity | researchgate.netresearchgate.net |
| C-C Stretch (Phenyl) | 1493 - 1611 | IR, Raman | Aromatic ring vibrations | ijariie.com |
| P-OH Vibrations | 2317 - 2342 | IR | Broad, indicates H-bonding | researchgate.net |
Real-time Monitoring of Chemical Reactions
Vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time without the need for sample extraction. arxiv.org In-situ Fourier-transform infrared (FT-IR) spectroscopy has been successfully used to follow the progress of condensations like the Kabachnik-Fields reaction, which involves phosphonate species. researchgate.net By tracking the disappearance of reactant bands and the appearance of product bands over time, one can gain insights into reaction kinetics and mechanisms. researchgate.net
Similarly, Raman spectroscopy can be employed for in-situ studies of syntheses involving phosphonates, allowing reactions to be monitored at both the molecular and crystalline levels. mdpi.com The development of dual-spectroscopic systems, combining techniques like FT-IR with others, enables the simultaneous monitoring of chemical composition and other parameters like temperature, providing a comprehensive understanding of reactive processes involving phosphonate compounds. arxiv.org
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, single-crystal X-ray diffraction has been instrumental in elucidating their molecular conformations, packing arrangements, and the intricate non-covalent interactions that govern their supramolecular architectures.
Crystal Structure Determination of this compound Derivatives
The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be resolved.
For instance, the molecular structure of dimethyl [(4-methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonate, an α-azoaminophosphonate derivative, was determined through single-crystal X-ray studies. ijcce.ac.irijcce.ac.ir The analysis revealed that this compound crystallizes in the monoclinic space group P21/c. ijcce.ac.irijcce.ac.irijcce.ac.ir Similarly, the structure of organotin derivatives, such as catena-poly[PhPO3HSnMe3]n, has been established by single-crystal X-ray diffraction, showing a one-dimensional coordination polymer arrangement. researchgate.netresearchgate.net
The crystal structures of pyrazole-based phosphonate hybrids have also been elucidated, with one such derivative crystallizing in a non-centrosymmetric triclinic space group (P1) and another in a monoclinic space group (P21/n). nih.gov These studies provide foundational data for correlating structure with potential biological or material properties.
The crystallographic data for several this compound derivatives are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Dimethyl [(4-methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonate | C22H24N3O4P | Monoclinic | P21/c | a = 11.213(2) Å, b = 19.205(4) Å, c = 11.429(2) Å, β = 116.95(3)° | ijcce.ac.irijcce.ac.irijcce.ac.ir |
| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C17H13BrN2O2 | Triclinic | P1 | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° | nih.gov |
| 1-Acetyl-5-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | C27H22BrClN4O2 | Monoclinic | P21/n | a = 21.5455(17) Å, b = 7.3813(7) Å, c = 22.7766(19) Å, β = 101.092(8)° | nih.gov |
| Diethyl (benzo[d] ijcce.ac.irresearchgate.netdioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate | C18H21BrNO5P | Monoclinic | C2/c | Not fully specified | ijcrt.org |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound derivatives is heavily influenced by a variety of intermolecular interactions, with hydrogen bonding being paramount. The phosphonate group is an excellent hydrogen bond donor and acceptor, facilitating the formation of robust and predictable supramolecular assemblies. researchgate.net
Analysis of crystal structures reveals that (P–)O–H⋯O(–P) and N–H⋯O(–P) hydrogen bonds are common and can be classified as medium to strong interactions. researchgate.net These bonds are fundamental to the construction of the crystal lattice, often leading to the formation of layered structures, chains, or complex three-dimensional networks. researchgate.netresearchgate.net For example, in catena-poly[PhPO3HSnMe3]n, neighboring polymeric chains are linked via O-H∙∙∙O hydrogen bonds, which results in a layered supramolecular structure. researchgate.net
In co-crystals with amines, such as dialkylammonium cations, the N–H⋯O hydrogen bonds are crucial for the lattice formation, contributing significantly to the crystal's stability and compactness. researchgate.net These interactions can create specific ring motifs, such as R2²(8) and R4⁴(12) patterns, which propagate to form chains. researchgate.net In some derivatives, water molecules are incorporated into the crystal lattice and actively participate in the hydrogen-bonding network. researchgate.netrsc.org
Beyond classical hydrogen bonds, other weak interactions like C–H⋯O, C–H···π, and π–π stacking interactions can also play a role in stabilizing the crystal packing. ijcrt.orgrsc.org For instance, in certain cadmium bisphosphonate complexes with phenyl ester groups, face-to-face π–π stacking and edge-to-face C–H/π interactions hold adjacent layers together. rsc.org The interplay of these diverse intermolecular forces dictates the final solid-state architecture of these compounds.
The table below provides examples of hydrogen bond parameters observed in the crystal structures of this compound derivatives.
| Compound Type | Donor-H···Acceptor | Interaction Type | Distance (D···A, Å) | Angle (D-H···A, °) | Supramolecular Motif | Reference |
|---|---|---|---|---|---|---|
| Ammonium Phenylphosphonate (B1237145) Salt | (P–)O–H⋯O(–P) | Charge-assisted hydrogen bond | Not specified | Not specified | 2D network, R2²(8) rings | researchgate.net |
| Dicyclohexylaminium Phenylphosphonate Salt | N–H⋯O(–P) | Charge-assisted hydrogen bond | Not specified | Not specified | Chains with R4⁴(12) rings | researchgate.net |
| (1-Hydroxy-3-phenyl-2-propenyl) dimethylphosphonate | O–H···O=P | Hydrogen bond | 2.52(3) (O···H) | 166(2) | Hydrogen-bonded chains | iucr.org |
| Ammonium 4-phosphono-biphenyl-4′-carboxylate | O···H···O | Resonance-assisted hydrogen bond | 1.17(3) and 1.26(3) (O···H) | 180(3) | 3D network | mdpi.com |
| catena-poly[PhPO3HSnMe3]n | O–H···O | Hydrogen bond | Not specified | Not specified | Links chains into layers | researchgate.net |
Computational and Theoretical Studies on Phenyl Hydrogen Phosphonate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method in chemistry for its favorable balance of accuracy and computational cost. scielo.org.mx It is extensively used to study organophosphorus compounds, including phenyl hydrogen phosphonate (B1237965) and its derivatives. researchgate.netresearchgate.net DFT methods, such as those employing the B3LYP functional, are well-suited for optimizing molecular structures and calculating a wide range of properties. researchgate.netijcce.ac.ir
A fundamental step in computational analysis is the geometry optimization of the molecule to find its lowest energy conformation. For phosphonate systems, DFT calculations, often using functionals like B3LYP or PBE0 combined with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p), are employed to predict geometric parameters. researchgate.netijcce.ac.ir These calculations determine bond lengths, bond angles, and dihedral angles that are in satisfactory agreement with experimental data from techniques like X-ray crystallography. ijcce.ac.ir
For instance, in studies of related α-aminophosphonates, the phosphorus atom is typically found in a distorted tetrahedral environment. nih.gov The calculated P-C and P=O bond lengths show good correlation with experimental values. ijcce.ac.irnih.gov The optimization process is crucial, as the accuracy of other calculated properties, especially spectroscopic parameters, is highly dependent on the quality of the optimized geometry. aip.org Electronic structure analyses, such as Natural Bond Orbital (NBO) analysis, are then performed on these optimized geometries to investigate charge distribution, atomic charges, and hyperconjugative interactions within the molecule. ijcce.ac.ir
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Related α-Azoaminophosphonate Data derived from a study on Dimethyl [(4- methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonate.
| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) (B3LYP/6-311G(2d,2p)) |
| Bond Length | P1-C3 | 1.839 | 1.860 |
| P1=O1 | 1.472 | 1.481 | |
| C3-N1 | 1.468 | 1.472 | |
| Bond Angle | P1-C3-N1 | 109.7 | 108.5 |
| O1-P1-C3 | 114.7 | 114.3 | |
| Source: ijcce.ac.ir |
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate NMR chemical shifts. acs.orgacs.org For phosphorus-containing compounds, predicting ³¹P NMR chemical shifts is of particular importance for structural characterization. uni-muenchen.de
Studies have shown that functionals like PBE0 and MPW1K, when paired with appropriate basis sets (e.g., 6-311++G(2d,2p) or pcS-4), can provide reliable predictions of ³¹P NMR chemical shifts that show a strong linear correlation with experimental values. aip.orguni-muenchen.deresearchgate.net The accuracy of these predictions depends on several factors, including the choice of functional, basis set, the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM), and the quality of the initial geometry optimization. aip.orguni-muenchen.de For flexible molecules, it is often necessary to perform a conformational analysis and calculate Boltzmann-averaged chemical shifts to achieve agreement with experimental data. uni-muenchen.de
Table 2: Overview of DFT Protocols for ³¹P NMR Chemical Shift Prediction
| DFT Functional | Basis Set (for NMR) | Basis Set (for Geometry) | Typical Error (RMSE/MAE) | Reference |
| PBE0 | 6-311G(2d,2p) | 6-31+G(d) | ~7-9 ppm | aip.orgresearchgate.net |
| MPW1K | 6-311++G(2d,2p) | 6-31G(d) | High predictive value | uni-muenchen.de |
| B3LYP | pcS-4 | Various | Good linear correlation | aip.org |
| GIAO-B3LYP | cc-pVDZ | - | Simulates H-bonding effects | acs.org |
| Source: aip.orgacs.orguni-muenchen.deresearchgate.net |
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction pathways and activation energy barriers. imist.maosti.gov
For reactions involving phosphonates, such as their synthesis via nucleophilic addition, DFT calculations can identify the key transition states and confirm their existence by the presence of a single imaginary frequency in the Hessian matrix. imist.ma The Intrinsic Reaction Coordinate (IRC) is then calculated to ensure that the identified transition state correctly connects the reactants and products. imist.ma These computational studies can, for example, explain the regioselectivity of a reaction by comparing the energy barriers of different possible pathways. researchgate.netimist.ma Free energy calculations (ΔG) provide insight into the spontaneity and kinetics of the reaction steps. osti.gov
Quantum Chemical Calculations
Beyond standard DFT applications, other quantum chemical calculations provide deeper insights into the electronic properties and intermolecular forces that govern the behavior of phenyl hydrogen phosphonate systems.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical stability and reactivity. researchgate.netscience.gov A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.nettandfonline.com From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netijcce.ac.ir These descriptors help in predicting and rationalizing the reactive behavior of molecules. tandfonline.com
Table 3: Calculated Reactivity Descriptors for a Related Phosphonate Compound Data derived from a study on Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP).
| Parameter | Formula | Value (eV) |
| EHOMO | - | -6.911 |
| ELUMO | - | -0.653 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.258 |
| Ionization Potential (I) | -EHOMO | 6.911 |
| Electron Affinity (A) | -ELUMO | 0.653 |
| Hardness (η) | (I - A) / 2 | 3.129 |
| Softness (S) | 1 / (2η) | 0.159 |
| Electronegativity (χ) | (I + A) / 2 | 3.782 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.289 |
| Source: researchgate.net |
Non-covalent interactions, particularly hydrogen bonds, play a crucial role in the structure, stability, and function of many chemical and biological systems. researchgate.netcsic.es In phosphonate systems, the P=O group is a strong hydrogen bond acceptor, and the P-OH group (in the acid form) or N-H groups (in aminophosphonates) can act as hydrogen bond donors. nih.govacs.org
Quantum chemical methods are used to characterize these interactions in detail. NBO analysis can reveal the donor-acceptor interactions underlying hydrogen bonds and quantify their stabilization energy. scielo.org.mxtandfonline.com The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are also powerful tools. scielo.org.mxtandfonline.com RDG analysis, in particular, allows for the visualization and identification of different types of non-covalent interactions (e.g., strong hydrogen bonds, van der Waals interactions) in real space. scielo.org.mxmdpi.com For example, studies on α-aminophosphonates have used these methods to confirm the presence of intermolecular N–H⋯O=P hydrogen bonds, which often form dimeric structures in the solid state. nih.gov
Molecular Dynamics Simulations (if applicable to specific derivatives/interactions)
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and their interactions over time. While comprehensive MD studies focusing solely on this compound are not extensively documented in the reviewed literature, the technique has been effectively applied to understand the interactions of more complex phenyl phosphonate derivatives with biological systems, particularly enzymes. These simulations provide valuable insights into binding modes, interaction energies, and conformational changes that are crucial for applications such as drug design.
All-atom MD simulations have been conducted to explore the binding of dialkyl phenyl phosphate (B84403) derivatives to butyrylcholinesterase (BChE), an enzyme of interest for the development of inhibitors. nih.gov In these studies, systems comprising the enzyme and the phosphonate inhibitor were simulated over hundreds of nanoseconds in an explicit solvent environment. nih.gov Such simulations allow for the characterization of distinct binding modes by clustering the resulting structures. nih.gov Key interactions identified include those between the phosphate group of the inhibitor and the glycine (B1666218) residues in the enzyme's oxyanion hole. nih.gov Furthermore, these simulations can reveal how the presence of specific chemical groups on the phenyl phosphonate derivative, such as a choline-containing moiety, can induce conformational changes in the enzyme, like the opening of the omega loop to expose the active site. nih.gov
The GROMACS (Groningen Machine for Chemical Simulations) package is a commonly utilized tool for performing such MD simulations. waocp.com These simulations can elucidate thermodynamic properties and the number of hydrogen bonds formed between the phosphonate derivative and the target protein. waocp.com For instance, studies on tetramethyl((1,4-phenylenebis(azanediyl))bis((4-chlorophenyl)methylene))bis(phosphonate) have used MD simulations to predict its affinity for cyclin-dependent kinase 2 (CDK2). waocp.com
In a similar vein, MD simulations have been employed to analyze the stability and conformational changes of enzyme-ligand complexes involving other types of organic molecules, providing a framework that is applicable to phenyl phosphonate derivatives. mdpi.compeerj.com These studies often use root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex and the flexibility of the protein residues, respectively. mdpi.compeerj.com By analyzing the trajectory of the simulation, researchers can determine the persistence of key interactions, such as hydrogen bonds, between the ligand and specific amino acid residues of the protein. mdpi.com
The insights gained from MD simulations on phenyl phosphonate derivatives are instrumental in understanding their mechanism of action at a molecular level and can guide the rational design of new compounds with improved therapeutic or inhibitory properties.
Detailed Research Findings
Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the structural and electronic properties of phenyl phosphonate derivatives. These theoretical investigations complement experimental data and help in understanding the fundamental characteristics of these molecules.
DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(2d,2p), have been successfully used to optimize the geometry of phenyl phosphonate derivatives. ijcce.ac.irijcce.ac.ir The calculated geometrical parameters, such as bond lengths and angles, have shown good agreement with experimental data obtained from X-ray crystallography. ijcce.ac.irijcce.ac.ir For instance, in a study of a dimethyl [(4-methoxyphenyl((4-phenyldiazenyl)phenyl)amino)methyl] phosphonate, the optimized parameters from DFT calculations were found to be in satisfactory agreement with the experimental values. ijcce.ac.irijcce.ac.ir
Theoretical calculations have also been instrumental in analyzing the vibrational spectra of these compounds. The calculated harmonic vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational bands. ijcce.ac.ir For example, the characteristic stretching vibrations of P=O and P-O bonds in phosphonates can be accurately predicted. ijcce.ac.ir
Furthermore, quantum chemical calculations are employed to study the electronic properties of phenyl phosphonate systems. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. scielo.org.ar The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. scielo.org.ar The energy gap between HOMO and LUMO provides information about the chemical reactivity and stability of the molecule. These calculations have been used to establish quantitative structure-activity relationships (QSAR) for certain phenyl phosphonate derivatives, linking their electronic properties to their biological activities. scielo.org.ar
Ab initio calculations have also been utilized to investigate reaction mechanisms involving phenyl phosphonates. For example, such calculations have been used to study the addition-elimination reactions in the hydrolysis of aryl esters and compare them to phosphonate haptens, providing insights into enzyme catalysis. nih.gov These studies can predict whether a reaction proceeds through a concerted or stepwise mechanism and can model the transition states involved. nih.gov
The table below presents a selection of theoretical data for a representative phenyl phosphonate derivative, showcasing the type of information that can be obtained from computational studies.
Data Tables
Table 1: Calculated Geometrical Parameters for a Representative Phenyl Phosphonate Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G(2d,2p)) |
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P–O | 1.560 - 1.585 Å nih.gov |
| Bond Length | P–C | 1.819 - 1.833 Å nih.gov |
| Bond Angle | O=P–O/C | 111.0 - 118.4° nih.gov |
| Bond Angle | O–P–O/C | 100.58 - 107.4° nih.gov |
Derivatives and Analogues: Synthesis and Chemical Properties
Synthesis and Characterization of Substituted Phenyl Hydrogen Phosphonates
The synthesis of phenyl hydrogen phosphonates bearing substituents on the aromatic ring allows for the fine-tuning of their electronic and steric properties. Various methods have been developed to access these functionalized phosphonates.
A primary route involves the construction of the C–P bond using pre-functionalized starting materials. Traditional methods include the use of organometallic reagents (like organolithium or Grignard reagents), (pseudo)halides, or boronic acids. nih.gov A common modern approach is the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides, which can be achieved rapidly under microwave irradiation. organic-chemistry.org Another transition-metal-catalyzed method is the Hirao reaction. Alternatively, arynes can be used for C-P bond construction under mild conditions, avoiding the harsher requirements of some transition-metal-catalyzed reactions. organic-chemistry.org
More recent strategies focus on the direct functionalization of an existing aryl phosphonate (B1237965) ring. For instance, an iridium-catalyzed ortho-C–H borylation reaction allows for the selective introduction of a boryl group onto the phenyl ring of a phosphonate. nih.gov This borylated intermediate is highly versatile and can be converted into a range of other functional groups, including phenols, chlorides, bromides, and nitriles, providing rapid access to highly-substituted phosphoarenes. nih.gov
The synthesis of phenyl esters of (dichloromethylene)bisphosphonic acid represents another class of substituted phenyl phosphonates. rsc.org These compounds can be prepared and subsequently used to form complexes with metals like cadmium, leading to layered structures with interesting material properties. rsc.org Characterization of these substituted compounds relies on standard analytical techniques, including IR spectroscopy to identify characteristic P=O and P-O-C stretches, and multinuclear NMR spectroscopy (³¹P, ¹³C, ¹H) to confirm the structure and connectivity. rsc.org
Table 1: Selected Methods for the Synthesis of Substituted Aryl Phosphonates
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Pd-catalyzed Cross-Coupling | H-phosphonate diesters, Aryl/Vinyl halides, Pd(PPh₃)₄ | Fast reaction (<10 min) under microwave irradiation; retention of configuration. | organic-chemistry.org |
| Ni-catalyzed Phosphorylation | Phenyl pivalates, Hydrogen phosphoryl compounds, Ni catalyst | Efficient coupling to afford aryl phosphonates and phosphine (B1218219) oxides. | organic-chemistry.org |
| Ortho C–H Borylation | Aryl phosphonates, Borylation agent, Iridium catalyst | Direct functionalization of the C-H bond ortho to the phosphonate group. | nih.gov |
Aryl H-Phosphonates and their Synthetic Utility
Aryl H-phosphonates, particularly aryl nucleoside H-phosphonates, are highly valuable as activated intermediates in the synthesis of modified nucleotides and oligonucleotides. man.poznan.plbibliotekanauki.pl Their utility stems from the electronic properties of the aryl group, which modulates the reactivity of the phosphorus center. man.poznan.pl Unlike other activated H-phosphonate species, such as mixed anhydrides, aryl H-phosphonates possess a single electrophilic center at the phosphorus atom. man.poznan.pl
These intermediates are instrumental in the preparation of a variety of nucleotide analogues containing P-O, P-N, and P-S bonds. man.poznan.plbibliotekanauki.pl For example, they are used in the efficient preparation of dinucleoside H-phosphonates, nucleoside H-phosphonamidates, and for the functionalization of support-bound oligonucleotides. man.poznan.pl The reactivity of these intermediates can be controlled by varying the inductive and mesomeric effects of the substituents on the aryl ring. man.poznan.pl
Diphenyl H-phosphonate (DPHP) is a commercially available and efficient phosphonylating reagent. frontiersin.org Due to the electron-withdrawing nature of its two phenyl groups, DPHP readily undergoes transesterification with alcohols, including nucleosides, under mild conditions to quantitatively yield the corresponding aryl nucleoside H-phosphonates. frontiersin.org This reaction serves as a key step in one-pot approaches to synthesizing diaryl triester pronucleotides. frontiersin.org
Table 2: Synthetic Applications of Aryl H-Phosphonate Intermediates
| Intermediate | Reactant | Product | Application/Significance | Reference |
|---|---|---|---|---|
| Aryl Nucleoside H-phosphonate | Alcohols/Nucleosides | Dinucleoside H-phosphonates | Synthesis of oligonucleotide backbones | man.poznan.pl |
| Aryl Nucleoside H-phosphonate | Amines | Nucleoside H-phosphonamidates | Preparation of P-N linked nucleotide analogues | man.poznan.plbibliotekanauki.pl |
| Aryl Nucleoside H-phosphonate | Hydrogen Sulfide (B99878) | Nucleoside H-phosphonothioates | Synthesis of phosphorothioate (B77711) analogues | researchgate.net |
α-Amino Phosphonates derived from Phenyl Hydrogen Phosphonate
α-Amino phosphonates are structural analogues of α-amino acids and are of significant interest due to their biological activities. thaiscience.info The most common method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a dialkyl or diaryl phosphite (B83602). nih.govresearchgate.net
Numerous protocols have been developed for the Kabachnik-Fields reaction, employing various catalysts such as nickel (II) chloride hexahydrate, silica-supported zinc chloride, or iodine, and sometimes utilizing solvent-free or microwave-assisted conditions to improve efficiency and yields. thaiscience.infonih.govderpharmachemica.com While diethyl phosphite is commonly used, the reaction can also be performed with P-chiral reagents like ethyl phenyl-H-phosphinate to produce α-aminophosphinates. nih.govsciforum.net The reaction mechanism is believed to proceed via the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite (the aza-Pudovik reaction pathway). nih.gov
An alternative synthesis involves the reaction of 1-(N-acylamino)alkyltriphenylphosphonium salts, derived from α-amino acids, with dimethyl phosphite in the presence of a chiral phase-transfer catalyst to yield enantiomerically enriched α-aminophosphonates. mdpi.com
Table 3: Examples of Catalysts in the Kabachnik-Fields Synthesis of α-Amino Phosphonates
| Catalyst | Oxo Component | Amine | P-Reagent | Conditions | Reference |
|---|---|---|---|---|---|
| NiCl₂·6H₂O | Aromatic Aldehydes | Aromatic Amines | Diethyl Phosphite | Acetonitrile, Reflux | thaiscience.info |
| Iodine (on Silica (B1680970) Gel) | Aromatic Aldehydes | Furfurylamine | Dialkyl Phosphites | Solvent-free, MW irradiation | nih.gov |
| None | Paraformaldehyde | Primary Amines | Dialkyl Phosphites | Solvent-free, MW irradiation | sciforum.net |
H-Phosphonothioate Analogues and their Synthesis
H-phosphonothioate analogues are important synthetic targets, serving as precursors for modified oligonucleotides like phosphorothioates and phosphorodithioates. researchgate.netacs.org A key method for synthesizing nucleoside H-phosphonothioate monoesters involves the sulfhydrolysis of a corresponding aryl nucleoside H-phosphonate intermediate. man.poznan.plresearchgate.net For instance, a nucleoside phenyl H-phosphonate can be treated with hydrogen sulfide in pyridine (B92270) to yield the desired H-phosphonothioate monoester. man.poznan.plresearchgate.net
Another approach utilizes O-phenyl H-phosphonothioates as thiophosphonylating agents. diva-portal.org In a silylation-mediated reaction, these reagents can efficiently transfer a thiophosphonyl group to a protected nucleoside, providing a direct entry to nucleoside H-phosphonothioate building blocks. diva-portal.org The oxidation of H-phosphonate and H-phosphonothioate derivatives with elemental sulfur is a critical step in converting these intermediates into stable phosphorothioate and phosphorodithioate (B1214789) linkages, respectively. acs.org
The development of efficient protocols for these synthons is crucial for the H-phosphonate method of oligonucleotide synthesis, allowing access to a wide array of analogues with modified internucleotide bonds. researchgate.netacs.org
Design and Synthesis of Macrocyclic Phosphonates
The synthesis of macrocyclic compounds containing a phosphonate ester moiety is a specialized area of research, often aimed at creating transition-state analogues for generating catalytic antibodies or exploring unique molecular architectures. beilstein-journals.orgqscience.com
A notable example is the synthesis of a 14-membered macrocyclic phosphonate, 14-methyl-2-phenoxy-1-oxa-2-phosphacyclotetradecane 2-oxide. beilstein-journals.org This was achieved starting from phenyl hydrogen (12-hydroxytridecyl)phosphonate. The key macrocyclization step was an intramolecular Mitsunobu reaction, which yielded a mixture of diastereomers. beilstein-journals.org
The synthesis of smaller, 6-membered cyclic phenyl phosphonates has also been reported. qscience.comqscience.com In one approach, 1,3-butanediol (B41344) was converted in several steps to a hydroxy diphenyl phosphonate precursor. qscience.comqscience.com Treatment of this linear precursor with n-butyl lithium induced intramolecular cyclization to afford the two diastereomers of the 6-membered ring phosphonate. qscience.comqscience.com The stereochemistry of these cyclic products was determined using a combination of ³¹P NMR spectroscopy and ¹H NMR nuclear Overhauser effect (NOE) experiments. qscience.com
Table 4: Synthesis of Cyclic Phosphonates
| Ring Size | Precursor | Cyclization Method | Key Features | Reference |
|---|---|---|---|---|
| 14-membered | Phenyl hydrogen (12-hydroxytridecyl)phosphonate | Intramolecular Mitsunobu reaction | Forms macrocyclic lactone analogue; produces diastereomers. | beilstein-journals.org |
Unsymmetrical Phosphonate-Phosphate Rearrangements
The phosphonate-phosphate rearrangement is a fascinating transformation in organophosphorus chemistry, providing a route to asymmetrically substituted phosphate (B84403) derivatives. This rearrangement typically proceeds through an α-hydroxyphosphonate intermediate. frontiersin.orgresearchgate.net
A synthetic route to unsymmetrical phosphonate-phosphates involves the coupling of an aryl H-phosphonate with a P-acyl aryl ester in the presence of a tertiary base. frontiersin.org This reaction is believed to form a transient α-hydroxy bisphosphonate species, which rapidly rearranges to the more stable phosphonate-phosphate product. frontiersin.org This rearrangement can be synthetically useful, but the biological activity of the resulting pronucleotides has shown variable results. frontiersin.org
Detailed mechanistic and stereochemical studies of the related α-hydroxyphosphonate-phosphate rearrangement have been conducted. researchgate.net For example, resolution of a racemic α-hydroxyphosphonate, followed by methylation and base-induced rearrangement, can lead to the formation of enantiomerically pure enol phosphates with retention of configuration. researchgate.net A closely related transformation is the phosphonate-phosphinate rearrangement, where a phosphoryl group migrates from an oxygen atom to an adjacent carbanion, also proceeding with retention of configuration at the phosphorus center. nih.govacs.org These rearrangements represent powerful methods for creating specific stereoisomers of complex organophosphorus compounds. researchgate.netnih.gov
Applications in Advanced Organic Synthesis and Chemical Transformations
Phenyl Hydrogen Phosphonate (B1237965) as a Versatile Intermediate in Organic Synthesis
Phenyl hydrogen phosphonate's utility as a versatile intermediate stems from its ability to participate in a variety of chemical reactions. It serves as a precursor for the synthesis of more complex organophosphorus compounds through reactions such as phosphorylation, where it transfers a phosphonyl group to alcohols and amines. smolecule.com This reactivity is fundamental to many of the applications discussed in subsequent sections. The phenyl group can influence the reactivity of the phosphonate moiety, and in some cases, can be cleaved or modified, adding to the compound's synthetic flexibility. frontiersin.org
One notable application is in the synthesis of aryl phosphonates. Recent advancements have demonstrated that this compound can be used in nickel-catalyzed cross-coupling reactions with phenyl pivalates to afford aryl phosphonates in good yields. organic-chemistry.org Furthermore, it can participate in palladium-catalyzed hydrophosphorylation of alkynes, leading to the formation of vinyl phosphonates. organic-chemistry.org These reactions highlight the compound's role in forming carbon-phosphorus bonds, a key step in the synthesis of many biologically active molecules and functional materials.
Synthesis of Complex Phosphorus-Containing Compounds
The synthesis of complex molecules containing phosphorus is a significant area of research due to their diverse applications in medicine, agriculture, and materials science. This compound serves as a key starting material or intermediate in the construction of these intricate structures.
For instance, derivatives of this compound are utilized in the synthesis of compounds with potential biological activity. smolecule.com The phosphorus center in these molecules can mimic the transition state of ester or amide bond hydrolysis, making them effective enzyme inhibitors. chim.it The ability to introduce a phosphonate group into a larger molecule via this compound allows for the targeted design of compounds with specific biological functions.
The following table showcases examples of complex phosphorus-containing compounds synthesized using this compound or its derivatives as a key intermediate.
| Compound Class | Synthetic Application | Key Reaction Type |
| Aryl Phosphonates | Formation of C-P bonds for various applications. organic-chemistry.org | Nickel-catalyzed cross-coupling. organic-chemistry.org |
| Vinyl Phosphonates | Access to unsaturated organophosphorus compounds. organic-chemistry.org | Palladium-catalyzed hydrophosphorylation. organic-chemistry.org |
| Phosphoramidates | Creation of phosphorus-nitrogen bonds in biologically relevant molecules. researchgate.netdiva-portal.org | Oxidative coupling. researchgate.netdiva-portal.org |
| Phosphonate-Phosphates | Synthesis of nucleotide prodrugs with two different phosphorus centers. frontiersin.org | Multi-step synthesis involving phosphonylation. frontiersin.org |
Building Blocks for Oligonucleotide Analogues and Modified DNA Structures
The synthesis of modified oligonucleotides and DNA structures is crucial for the development of therapeutic agents, diagnostic tools, and for studying fundamental biological processes. This compound plays a central role in the H-phosphonate method of oligonucleotide synthesis, a powerful technique for creating these modified biopolymers.
H-Phosphonate Chemistry in Oligonucleotide Synthesis
The H-phosphonate approach offers a straightforward and efficient method for the synthesis of oligonucleotides. umich.eduspringernature.com This method involves the coupling of a nucleoside 3'-H-phosphonate monoester with the 5'-hydroxyl group of a growing oligonucleotide chain. umich.eduspringernature.com this compound can be used to prepare the necessary nucleoside H-phosphonate monomers through a transesterification reaction. umich.edu
A key advantage of the H-phosphonate method is the stability of the H-phosphonate monoester starting materials. researchgate.net The subsequent oxidation of the resulting internucleoside H-phosphonate diester linkage to a natural phosphodiester or a modified linkage, such as a phosphorothioate (B77711), is typically a high-yielding and clean reaction. umich.eduresearchgate.net This methodology has been successfully employed for the synthesis of both oligodeoxyribonucleotides and oligoribonucleotides. umich.edu
Phosphoramidate (B1195095) and Phosphotriester Formation in Synthetic Strategies
Beyond the standard phosphodiester linkage, the H-phosphonate methodology allows for the synthesis of oligonucleotides with modified backbones, including phosphoramidates and phosphotriesters. These modifications can enhance the stability of oligonucleotides against nuclease degradation and improve their cellular uptake, which are desirable properties for therapeutic applications. cuni.cz
The oxidative coupling of H-phosphonate diesters with amines or alcohols provides a direct route to phosphoramidates and phosphotriesters, respectively. researchgate.netdiva-portal.org Phenyl H-phosphonate can serve as a precursor to the key H-phosphonate monoester intermediates in these synthetic strategies. researchgate.net The ability to stereoselectively control the formation of these linkages is an active area of research, as the stereochemistry at the phosphorus center can significantly impact the biological activity of the modified oligonucleotide. diva-portal.orgresearchgate.net
Synthesis of Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. frontiersin.org this compound is a valuable reagent in the synthesis of these modified nucleosides. It can be used to introduce a phosphonate group at various positions of the nucleoside scaffold, leading to compounds that can interfere with viral replication or cancer cell proliferation. smolecule.comfrontiersin.org
The phosphonylation of nucleosides using diphenyl H-phosphonate, a derivative of this compound, is a common and efficient method for preparing nucleoside H-phosphonates. frontiersin.orgumich.edu These intermediates can then be converted into a variety of nucleoside analogues, including those with modified phosphate (B84403) groups designed to improve their pharmacological properties. frontiersin.org For example, the synthesis of pronucleotides, which are masked nucleotide analogues designed to enhance cellular delivery, often utilizes H-phosphonate chemistry. frontiersin.org
The following table provides examples of nucleoside analogues and the role of this compound chemistry in their synthesis.
| Nucleoside Analogue Type | Role of this compound Chemistry | Therapeutic Area |
| Nucleoside H-phosphonates | Direct product of phosphonylation of nucleosides. frontiersin.orgumich.edu | Intermediate for further modifications. frontiersin.org |
| Aryl Nucleoside H-phosphonates | Intermediates for the synthesis of various phosphate analogues. researchgate.net | Antiviral, Anticancer. frontiersin.org |
| Dinucleoside Phosphonate-Phosphates | Building blocks for complex pronucleotides. frontiersin.org | Antiviral. frontiersin.org |
Role in Multicomponent Reactions (e.g., Kabachnik–Fields reaction)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. The Kabachnik–Fields reaction is a prominent example of an MCR used to synthesize α-aminophosphonates, a class of compounds with significant biological activity. organic-chemistry.orgbeilstein-journals.org
The classical Kabachnik–Fields reaction involves the condensation of an aldehyde or ketone, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602). organic-chemistry.orgbeilstein-journals.org While not always a direct reactant, the principles of phosphonate chemistry, for which this compound is a fundamental compound, are central to this reaction. The reaction can be catalyzed by various agents, including magnesium perchlorate, to achieve high yields in short reaction times. acs.org
Recent research has explored variations of the Kabachnik–Fields reaction using different phosphorus-containing reagents, including those derived from phenyl-H-phosphinates, which are structurally related to this compound. nih.gov These reactions have been utilized to synthesize a wide range of heterocyclic phosphonates and other complex molecules with potential applications in drug discovery. beilstein-journals.orgrsc.orgresearchgate.net
Applications in Materials Science and Catalysis
Integration of Phenyl Hydrogen Phosphonate (B1237965) in Polymer Chemistry
The incorporation of phenyl phosphonate moieties into polymer systems imparts valuable functionalities, most notably in improving fire safety and material workability.
Phenyl hydrogen phosphonate derivatives are utilized as effective flame retardants and plasticizers in various polymer systems. Their phosphorus content is key to their flame-retardant capabilities, while their molecular structure can enhance the flexibility of polymer matrices.
Salts of phenylphosphonate (B1237145), when combined with sterically hindered amines, have been found to create polymer compositions with excellent flame-retardant properties. google.com These halogen-free systems are preferred due to their better performance regarding smoke density during a fire. google.com They also significantly reduce flame dripping and exhibit improved electrical properties, such as the comparative tracking index (CTI), which is not achievable with halogenated flame retardant systems. google.com An additional benefit is their resistance to leaching, meaning contact with water does not diminish their flame-retardant activity. google.com
In polyvinyl chloride (PVC), for instance, conventional plasticizers can reduce the material's inherent flame retardancy. researchgate.net To counter this, bio-based additives like bis(cardanyl) phenylphosphonate (CP), derived from cardanol (B1251761), have been developed. This compound acts as both a flame retardant and a plasticizer for PVC. researchgate.net The flame retardancy improves with higher CP content due to the phosphonate group, while the long alkyl chain of the cardanol moiety enhances flexibility. researchgate.net Furthermore, CP can self-polymerize under heat treatment, creating a cross-linked network that further boosts flame retardancy by promoting an anti-dripping property and the formation of a graphitized char layer. researchgate.net
Oligo(resorcinphenyl phosphate) (ORPP) has been investigated as a plasticizer and flame retardant for epoxy polymers. bohrium.com Its introduction into the epoxy matrix can increase bending stress and impact strength while reducing flammability by increasing the yield of carbonized structures during thermolysis. bohrium.com
Table 1: Performance of Phenylphosphonate-based Flame Retardants in Polymers
| Polymer System | Phenylphosphonate Compound | Key Findings | Reference |
|---|---|---|---|
| General Thermoplastics | Melamine/Guanidine Phenylphosphonate Salts | Excellent flame retardancy, reduced flame dripping, improved electrical properties (CTI), resistance to leaching. | google.com |
| Polyvinyl Chloride (PVC) | Bis(cardanyl) phenylphosphonate (CP) | Acts as both flame retardant and plasticizer; self-polymerization enhances anti-dripping and char formation. | researchgate.net |
| Epoxy Polymers | Oligo(resorcinphenyl phosphate) (ORPP) | Increases physicomechanical properties (bending stress, impact strength) and enhances fire resistance through increased char yield. | bohrium.com |
| Polycarbonate (PC) | Pentaerythritol phosphate (B84403) flame retardant (PBPP) | Achieves UL-94 V-0 rating at low loading (2 wt%), inhibits melt dripping, and maintains transparency. | researchgate.net |
Layered metal organophosphonates, including phenylphosphonates, serve as hybrid organic-inorganic fillers for creating advanced polymer composites. beilstein-journals.org These materials inherently possess a hybrid character, with a central inorganic ply of metal atoms coordinated to phosphonate oxygen atoms, and outer plies of organic groups (like phenyl rings) connected via phosphorus atoms. beilstein-journals.org
Layered calcium phenylphosphonate (CaPhP) has been used as a nanofiller in epoxy resins. Its organic-inorganic hybrid nature makes it compatible with the polymer matrix without requiring special surface treatments, leading to good dispersion. beilstein-journals.org Using exfoliated, single-layer CaPhP particles further improves dispersion due to a higher surface-to-volume ratio, enhancing interaction with the polymer. beilstein-journals.org
In other research, new layered mixed-metal phosphonates, such as BaTi(O₃PC₆H₅)₃ and SrTi(O₃PC₆H₅)₃, were synthesized and combined with polystyrene (PS). acs.org Thin films of these composites showed an enhancement in dielectric permittivity as a function of weight loading compared to composites made with the parent mixed-metal oxides. acs.org
Zinc phenylphosphonate (PPZn) has been demonstrated as an effective nucleating agent in poly(l-lactide) (PLLA) composites fabricated by melt-mixing. acs.org The inclusion of PPZn significantly increases the crystallization rate of PLLA. For example, with just 0.02% PPZn, PLLA can complete its crystallization during cooling at a rate of 10 °C/min. acs.org The proposed mechanism for this enhanced nucleation is epitaxial, based on the crystal structures of PLLA and PPZn. acs.org
Table 2: Properties of Polymer Composites with Layered Metal Phenylphosphonates
| Polymer Matrix | Metal Phenylphosphonate Filler | Key Improvement(s) | Reference |
|---|---|---|---|
| Epoxy Resin | Calcium phenylphosphonate (CaPhP) | Good compatibility and dispersion without surface modification; enhanced filler-matrix interaction with exfoliated particles. | beilstein-journals.org |
| Polystyrene (PS) | Barium titanate phenylphosphonate (BaTi(O₃PC₆H₅)₃) | Enhanced dielectric permittivity in thin films. | acs.org |
| Poly(l-lactide) (PLLA) | Zinc phenylphosphonate (PPZn) | Excellent nucleating agent, significantly increasing the crystallization rate of PLLA. | acs.org |
Surface Modification and Functionalization using this compound
The ability of phosphonate groups to bind strongly to various surfaces makes them excellent candidates for surface engineering and functionalization.
Electrografting is a powerful technique for modifying material surfaces. In this context, derivatives like 4-Aminophenyl phosphate are used to create functional layers. researchgate.netsemanticscholar.orgmdpi.comnih.gov In one study, a glassy carbon electrode was modified by the electrografting of 4-Aminophenyl phosphate. researchgate.netnih.gov The process involves the electrochemical reduction of in-situ generated diazonium derivatives from the aminophenyl phosphate. researchgate.netsemanticscholar.orgmdpi.com This method successfully immobilizes a thin organic phenyl phosphate layer onto the carbon surface. mdpi.com The resulting functionalized surface can then serve as a template for further modifications, such as the electrochemical growth of palladium (Pd) and cobalt (Co) nanoparticles. researchgate.netsemanticscholar.orgnih.gov This approach highlights how phenyl phosphate derivatives can be used to construct complex, multi-component surfaces for specific applications. researchgate.net
Phosphonic acids are increasingly used to control the surface and interface properties of hybrid and composite materials due to the stability of the P-C bond and the versatile coordination chemistry of the phosphonate group. rsc.orgrsc.org They can bind to a wide variety of metal ions and metal oxide surfaces through stable P-O-M bonds. rsc.org
Phosphonate monolayers have been applied to numerous oxide substrates, including titania, alumina, iron oxides, and indium-tin oxide (ITO), as well as the native oxide layers on metals like titanium, aluminum, copper, and steel. rsc.org The hydrolytic stability of these phosphonate monolayers is significantly higher than that of corresponding carboxylate monolayers, which is attributed to the higher covalent character and denticity of the phosphonate anchoring group. rsc.org This robust binding is critical for applications requiring long-term stability, such as in corrosion inhibition, biosensors, and electronic devices. rsc.org The control over the inorganic-organic network and interface is crucial for applications in adsorption, catalysis, and functional devices. uantwerpen.be
Catalytic Applications and Electrocatalysis
Phenyl phosphonate derivatives are pivotal in both heterogeneous catalysis and electrocatalysis, serving as ligands, structural components of catalysts, or surface modifiers to enhance catalytic activity.
Zirconium phenyl phosphonate phosphite (B83602) (ZrPP) has been reported as a highly active, reusable, solid acid catalyst. researchgate.net It is effective in producing polyol esters through the esterification of glycerol (B35011) or trimethylolpropane (B17298) with fatty acids. researchgate.net The catalyst's superior activity is partly attributed to the hydrophobicity created by the exposed phenyl groups on its surface. A ZrPP catalyst prepared with a phosphorous acid to phenylphosphonic acid molar ratio of 3:1 was found to be optimal, achieving high selectivity for di- and tri-esters, which are used as biolubricants. researchgate.net
In electrocatalysis, surfaces modified with phenyl phosphate layers have shown enhanced performance, particularly for the hydrogen evolution reaction (HER). researchgate.netsemanticscholar.orgnih.gov When a glassy carbon electrode was functionalized with a phenyl phosphate layer and subsequently decorated with palladium (Pd) or cobalt (Co) nanoparticles, the resulting hybrid electrodes exhibited improved catalytic activity for HER. researchgate.netsemanticscholar.orgmdpi.comnih.gov The modified electrodes showed lower overpotential and greater stability compared to catalysts deposited on an unmodified electrode. researchgate.netnih.govnih.gov This enhancement is attributed to a synergistic effect between the phenyl phosphate moieties and the electrocatalyst. researchgate.netsemanticscholar.orgnih.gov For the GC/Ph-PO₄/Pd system, the negatively charged phosphate groups are thought to improve proton acceptance, while the Pd catalyst acts as an electron collector, lowering the energy barrier for hydrogen adsorption. nih.gov
Furthermore, metal-organic frameworks (MOFs) incorporating phosphonate ligands are being developed as robust electrocatalysts. A novel cobalt-MOF based on a tetradentate phosphonate ligand demonstrated high catalytic activity for H₂ evolution via electrochemical water-splitting in an acidic medium, with performance comparable to some commercial catalysts. acs.org
Table 3: Performance Data for Phenyl Phosphonate-based Catalysts
| Catalyst System | Reaction | Key Performance Metric | Reference |
|---|---|---|---|
| Zirconium phenyl phosphonate phosphite (ZrPP) | Fatty Acid Esterification | 92.3 mol% selectivity for (di + tri) esters. | researchgate.net |
| GC/Ph-PO₄/Pd | Hydrogen Evolution Reaction (HER) | Lower overpotential and higher stability compared to GC/Pd. | researchgate.netnih.govnih.gov |
| H₈L-Co-crystal MOF (Phosphonate ligand) | Hydrogen Evolution Reaction (HER) | Current density of 10 mA/cm² at an overpotential of 243 mV in acidic medium. | acs.org |
Role in Chemical Reactions as a Catalyst or Precursor
This compound and its corresponding metal phosphonates act as versatile building blocks and catalysts in various chemical transformations. They can function as solid acid catalysts and as precursors for creating complex, functional materials.
As precursors, metal phenylphosphonates are instrumental in synthesizing advanced materials. For instance, iron(II) and manganese(II) phenylphosphonates have been used as organometallic precursors to produce lithium iron manganese phosphate (LiMnₓFe₍₁₋ₓ₎PO₄) composites. mdpi.com These composites are notable for their application as cathode materials in lithium-ion batteries. mdpi.com The synthesis process involves the thermal treatment of the phenylphosphonate precursors with a lithium source, demonstrating their utility in creating tailored electrochemical materials. mdpi.com Similarly, arylphosphonate "pseudo-grafted precursors" bearing a disilicate moiety have been developed for the surface modification of silica (B1680970). d-nb.info This method provides a stronger attachment to the silica surface compared to conventional techniques, showcasing the role of phosphonate derivatives in creating robust organic-inorganic hybrid materials. d-nb.info
In catalysis, materials derived from phenylphosphonic acid are recognized for their stability and tunable properties. Zirconium phosphates and their organic derivatives, zirconium phenylphosphonates, are notable solid acid catalysts. mdpi.com Their catalytic activity stems from the presence of P-OH groups, which provide Brønsted acidity, and Zr⁴⁺ centers that act as Lewis acid sites. mdpi.com These materials have been employed in a wide array of acid-catalyzed reactions. mdpi.com Other examples include:
Tin(IV) phenyl phosphonate , which has been synthesized in nano-amorphous form and demonstrated to be an effective Brønsted acid catalyst for the esterification of ethylene (B1197577) glycol. ias.ac.inresearchgate.net
Porous aluminum phosphonate functionalized with phenyl groups serves as an efficient heterogeneous catalyst for the conversion of carbohydrates like fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable biofuel precursor. mdpi.com In one study, this catalyst achieved a 90.7% yield of 5-HMF from fructose under optimized microwave-assisted conditions. mdpi.com
Nickel-iron phenyl phosphonates have been fabricated into hierarchical, urchin-like structures that are highly efficient catalysts for the oxygen evolution reaction (OER), a critical process in water splitting. bohrium.com These materials leverage high-valence Ni³⁺ sites as the primary redox centers to lower the overpotential required for the reaction. bohrium.com
The table below summarizes various catalytic applications of phenylphosphonate-based materials.
| Catalyst System | Reactants | Product(s) | Key Findings | Reference(s) |
| Tin(IV) phenyl phosphonate (nano form) | Ethylene glycol | Glycoldiacetate | Acts as an effective Brønsted acid catalyst for esterification. | ias.ac.inresearchgate.net |
| Phenyl functionalized porous aluminum phosphonate (Ph-ALPO-2) | Fructose | 5-Hydroxymethylfurfural (5-HMF) | Achieved 90.7% yield in 15 minutes at 160 °C under microwave irradiation. | mdpi.com |
| Nickel-Iron Phenylphosphonate (NiFeP) | Water (in presence of photosensitizer) | Oxygen (O₂) | High oxygen evolution activity with a 76% yield and a rate of 23.66 µmol s⁻¹ g⁻¹. | bohrium.com |
| Zirconium phenylphosphonates | Various (e.g., for biomass transformation) | Various | Acts as a stable solid acid catalyst with tunable Brønsted and Lewis acidity. | mdpi.com |
Tuning Catalytic Activity towards Hydrogen Evolution Reaction
The development of efficient and cost-effective electrocatalysts is crucial for the hydrogen evolution reaction (HER), a key process for producing sustainable hydrogen fuel. mdpi.comresearchgate.net Research in this area has explored the use of thin organic layers to modify electrode surfaces and enhance catalytic performance. mdpi.comresearchgate.net While direct studies on this compound for HER are limited in the provided search results, extensive research on the closely related compound, 4-Aminophenyl phosphate, demonstrates the potential of phenyl-phosphorus moieties in this application. mdpi.comresearchgate.netnih.govsemanticscholar.org
In a notable study, a glassy carbon electrode was modified by the electrografting of 4-Aminophenyl phosphate. mdpi.comnih.govsemanticscholar.org This process creates a thin, covalently attached organic layer on the electrode surface. semanticscholar.org This functionalized surface then serves as a template for the electrodeposition of palladium (Pd) and cobalt (Co) nanoparticles, creating hybrid catalytic materials. mdpi.comresearchgate.netnih.gov
The resulting hybrid electrodes (GC/Ph-PO₄/Pd and GC/Ph-PO₄/Co) exhibited significantly improved performance in driving the hydrogen evolution reaction in an acidic solution compared to catalysts deposited on an unmodified electrode. mdpi.com The key findings from this research include:
Enhanced Electrocatalytic Activity : The modified electrodes showed a lower overpotential needed to drive the HER, indicating greater efficiency. mdpi.comresearchgate.netnih.gov
Increased Stability : The catalysts on the phenyl phosphate layer demonstrated higher stability during prolonged operation. researchgate.netnih.gov
Synergistic Effect : The performance boost is attributed to a synergistic effect between the attached phenyl phosphate layer and the metal nanoparticles. mdpi.comresearchgate.netnih.gov The researchers suggest this is due to several factors, including the nanostructure of the organic layer, improved electron transfer between the catalyst and the electrode, and the presence of heteroatoms (nitrogen and phosphorus) that can favor hydrogen adsorption. mdpi.comresearchgate.net
These findings highlight a promising strategy where organic layers derived from compounds like phenyl phosphate can be used to modulate and enhance the activity of electrocatalysts for critical energy conversion reactions.
The table below summarizes the research findings on using phenyl phosphate-modified electrodes for the Hydrogen Evolution Reaction.
| Electrode System | Catalyst Nanoparticles | Electrolyte | Key Performance Enhancement | Proposed Mechanism | Reference(s) |
| Glassy Carbon/Phenyl Phosphate (GC/Ph-PO₄) | Palladium (Pd), Cobalt (Co) | 0.1 M H₂SO₄ | Lower overpotential and higher stability for HER. | Synergistic effect between the organic layer and metal catalyst, enhanced electron transfer, favorable hydrogen adsorption. | mdpi.comresearchgate.netnih.govsemanticscholar.org |
Interactions with Biological Systems: Chemical Insights and Mechanistic Studies Excluding Clinical/therapeutic
Studies on Enzyme Activity Modulation
The modulation of enzyme activity by phenyl hydrogen phosphonate (B1237965) derivatives is a cornerstone of their biochemical significance. By acting as substrate analogs or transition-state mimics, these compounds can competitively or non-competitively inhibit enzyme function, offering insights into catalytic mechanisms and active site architecture.
The interplay between protein kinases and protein phosphatases governs cellular signaling through the reversible phosphorylation of proteins. Phenylphosphonates have been extensively studied, particularly as probes for protein tyrosine phosphatases (PTPs).
Mechanistically, PTPs catalyze the hydrolysis of phosphotyrosine residues through a two-step process involving a phosphoenzyme intermediate. The phenylphosphonate (B1237145) group serves as a non-hydrolyzable mimic of the phosphotyrosine substrate. Due to the stable carbon-phosphorus (P-C) bond, which replaces the labile oxygen-phosphorus (O-P) bond of a natural phosphate (B84403) ester, these analogs can bind tightly to the PTP active site. This interaction allows them to act as competitive inhibitors, effectively blocking the enzyme's access to its natural substrates. The phenyl ring of the phosphonate mimics the phenyl ring of tyrosine, while the phosphonate group itself mimics the phosphate moiety, occupying the catalytic pocket. Studies using these mimics have been instrumental in elucidating the structure and function of PTP active sites.
While the interaction with phosphatases is well-documented, specific mechanistic investigations into the direct interaction of simple phenyl hydrogen phosphonate with protein kinases are less common in the literature. Kinase research often focuses on inhibitors that target the ATP-binding site, and while some complex phosphonate-containing compounds have been developed as kinase inhibitors, the mechanistic details are typically centered on competition with ATP rather than direct interaction with the phosphorylation site in a manner analogous to phosphatase inhibition.
Derivatives of this compound have been shown to be potent inhibitors of several classes of enzymes. The phosphonate moiety is often incorporated into larger molecules designed to mimic the transition state of an enzyme-catalyzed reaction, leading to very high binding affinities.
One of the most striking examples is the inhibition of zinc peptidases, such as Carboxypeptidase A. Peptide analogues where the scissile peptide bond is replaced by a phosphonate ester act as powerful transition-state analogue inhibitors. These compounds have demonstrated exceptionally low dissociation constants (Ki), with some values reaching the picomolar range, making them among the most potent reversible enzyme inhibitors ever reported. nih.govnih.gov For instance, the inhibitor ZAAP(O)F, an analogue of a dipeptide substrate, binds to Carboxypeptidase A with a Ki of 3 pM. nih.gov The tetrahedral geometry of the phosphonate core is believed to closely resemble the tetrahedral transition state of peptide bond hydrolysis. nih.gov
Derivatives of phenylphosphinic acid have also been identified as effective inhibitors of mushroom tyrosinase, with inhibitory constants (Ki) in the micromolar range. nih.gov Studies on these compounds revealed different modes of reversible inhibition, including competitive, noncompetitive, and mixed types, highlighting the versatility of the phosphonate scaffold in inhibitor design. nih.gov Furthermore, l-leucinephosphonic acid, which contains a phosphonic acid group, acts as a competitive inhibitor for the leucine (B10760876) aminopeptidase (B13392206) from Aeromonas proteolytica with a Ki value of 6.6 μM. marquette.edu
Below is a table summarizing the inhibitory activities of selected phenylphosphonate derivatives against various enzymes.
| Inhibitor Derivative | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|---|
| ZFAP(O)F | Carboxypeptidase A | 1 pM | Transition-State Analogue | nih.gov |
| ZAAP(O)F | Carboxypeptidase A | 3 pM | Transition-State Analogue | nih.govnih.gov |
| ZAFP(O)F | Carboxypeptidase A | 4 pM | Transition-State Analogue | nih.gov |
| [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | Mushroom Tyrosinase | 76 μM | Noncompetitive | nih.gov |
| L-Leucinephosphonic acid | Leucine Aminopeptidase (A. proteolytica) | 6.6 μM | Competitive | marquette.edu |
Structural Similarity to Natural Phosphates and Biochemical Pathway Studies
The chemical principle underlying the biological activity of phenylphosphonates is their structural similarity to natural phosphates and carboxylates. The phosphonate group (-PO₃H₂) is isosteric and isoelectronic with a phosphate group (-OPO₃H₂), but the P-C bond is resistant to enzymatic and chemical hydrolysis that would normally cleave a P-O bond. nih.gov
This stability makes phosphonates excellent tools for studying biochemical pathways. They can act as "dead-end" inhibitors that bind to an enzyme's active site but cannot undergo the subsequent catalytic reaction. This allows researchers to trap and study enzyme-substrate complexes, providing a snapshot of the biochemical process.
The tetrahedral arrangement of the phosphonate phosphorus atom is crucial, as it mimics the high-energy tetrahedral transition states that occur during the hydrolysis of phosphate esters and amides. nih.gov This transition-state analogy is the basis for the extremely tight binding observed for some phosphonate inhibitors. By designing phosphonate molecules that incorporate features of a specific substrate, scientists can create highly selective probes to investigate the function of a single enzyme within a complex biochemical pathway. For example, phosphonate analogues of isoprenoid pyrophosphates have been used to inhibit enzymes in the mevalonate (B85504) pathway, such as farnesyl pyrophosphate synthase, helping to elucidate the steps of cholesterol biosynthesis.
Chemical Basis for Potential Antiviral Activities (Focus on in vitro mechanistic studies related to chemical interactions with biomolecules, not clinical efficacy)
The chemical properties of phosphonates form the basis for their application as potential antiviral agents, most notably in the class of compounds known as acyclic nucleoside phosphonates (ANPs). nih.govmdpi.com The fundamental mechanism of action relies on their ability to act as mimics of natural deoxynucleoside monophosphates (dNMPs).
The chemical basis for their antiviral activity can be broken down into a multi-step process investigated through in vitro studies:
Intracellular Activation: ANPs, which are analogues of dNMPs, must be metabolically activated to their diphosphate (B83284) (triphosphate-analogue) form. This phosphorylation is carried out by host cellular kinases. nih.gov
Interaction with Viral Polymerase: The resulting diphosphorylated ANP is an analogue of a natural deoxynucleoside triphosphate (dNTP). In this form, it can be recognized as a substrate by viral DNA or RNA polymerases. mdpi.comyoutube.com The fidelity of viral polymerases is often lower than that of host cell polymerases, leading to a preferential incorporation of the analogue by the viral enzyme.
Chain Termination: Once the viral polymerase incorporates the ANP analogue into the growing viral DNA or RNA strand, replication is halted. This is because ANPs typically lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to obligate chain termination. mdpi.comnih.gov The hydrolytically stable P-C bond ensures the analogue remains permanently fixed at the end of the chain.
Recently, novel classes of compounds, such as α-carboxynucleoside phosphonates, have been designed to bypass the need for intracellular phosphorylation. These molecules directly act as inhibitors of viral DNA polymerases, mimicking the natural dNTP substrate and competing for the active site. nih.gov The presence of a phenyl group within these structures would be a modification to the nucleobase or the acyclic linker, designed to enhance binding affinity or other physicochemical properties. These in vitro mechanistic studies demonstrate how the fundamental chemistry of the phosphonate group—its stability and its ability to mimic natural phosphates—can be exploited to specifically disrupt the viral replication cycle at the level of nucleic acid synthesis.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of phosphonates is undergoing a significant transformation, driven by the principles of green chemistry and the need for more efficient and selective methodologies. biofueldaily.comaithor.com Given that the European Union has classified phosphorus as a critical raw material, developing sustainable production techniques and efficient recycling methods is of paramount importance. biofueldaily.comuef.fi
Future research is focused on moving away from traditional methods that often require harsh conditions and stoichiometric reagents. Emerging strategies emphasize atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts. rsc.orgrsc.org
Key Developments in Sustainable Synthesis:
Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), is gaining traction for reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. researchgate.net Biocatalytic methods offer high selectivity under mild reaction conditions, often at room temperature, presenting a cost-effective and clean alternative to conventional catalysts. researchgate.net
Energy-Efficient Methods: Ultrasound-assisted and microwave-promoted syntheses are being increasingly employed. rsc.org These techniques can significantly reduce reaction times and improve yields by efficiently transferring energy directly to the reaction mixture. rsc.orgacs.org For instance, the synthesis of 4H-chromen-4-yl phosphonate (B1237965) derivatives using a nanocomposite catalyst under ultrasonic conditions can be achieved in as little as 5-15 minutes at ambient temperature. rsc.org
Solvent-Free and Water-Based Syntheses: Conducting reactions without a solvent or using water as the reaction medium represents a major step towards sustainability. rsc.org Several phosphonate syntheses, including the Pudovik and Kabachnik-Fields reactions, have been successfully adapted to solvent-free conditions, minimizing waste and environmental impact. rsc.orgresearchgate.net
Novel Catalytic Systems: Research into new catalysts is a vibrant area. Inexpensive and eco-friendly catalysts like nano CaO and stannic oxide (SnO₂) have been shown to be effective in producing α-aminophosphonates with high yields. rsc.org Furthermore, palladium-catalyzed reactions, such as the hydrophosphorylation of alkynes and cross-coupling of aryl pivalates with H-phosphoryl compounds, offer efficient routes to various phosphonates. organic-chemistry.org
These novel synthetic routes are summarized in the table below, highlighting the green credentials of each approach.
| Synthetic Method | Catalyst/Conditions | Key Advantages | Example Product Yields |
| Biocatalysis (Kabachnik-Fields) | Candida antarctica lipase B (CAL-B) | Mild conditions, low cost, sustainability | Up to 93% |
| Ultrasound-Assisted Synthesis | Nanocomposite catalyst, solvent-free | Rapid reaction (5-15 min), ambient temperature | 55% to 95% |
| Microwave-Promoted Synthesis | Various catalysts or solvent-free | Efficient energy transfer, reduced reaction times | High yields reported |
| Solvent-Free Synthesis | Nano CaO, SnO₂ | Reduced waste, eco-friendly | 89% to 97% |
| Transesterification | Diphenyl H-phosphonate | Convenient, high purity products, no base protection needed | >95% purity |
Table 1: Comparison of emerging sustainable synthetic routes for phosphonates. rsc.orgresearchgate.netumich.edu
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of phosphonate compounds. Advanced modeling techniques allow researchers to investigate molecules and materials at the atomic level, accelerating the design and discovery process.
Density Functional Theory (DFT) is a cornerstone of this research, used to analyze the structural and electronic properties of phosphonates. nih.govresearchgate.net These calculations provide insights into quantum chemical descriptors like frontier molecular orbitals (HOMO, LUMO) and electrostatic potential, which are crucial for interpreting chemical reactivity. nih.govresearchgate.net
Applications of Computational Modeling in Phosphonate Research:
Predictive Toxicology (QSPR): Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the biological activity and toxicity of phosphonate derivatives. nih.govresearchgate.net By correlating computational descriptors (e.g., molecular volume, atomic charges) with experimental data, these models can forecast the toxicity of new compounds, reducing the need for extensive experimental testing. nih.govresearchgate.net
Reaction Mechanism and Kinetics: Computational methods are employed to elucidate complex reaction mechanisms. For example, ab initio structural methods and semiclassical dynamics modeling have been used to calculate the rate constants for the atmospheric oxidation of phosphonates by OH radicals. acs.org This is vital for understanding the environmental fate of these compounds. Similarly, modeling the hydrolysis of phosphate (B84403) esters helps to unravel the subtle mechanisms of these fundamental biological reactions. researchgate.net
Materials Design: In materials science, computational modeling is key to designing novel materials with specific properties. DFT and molecular dynamics simulations are used to study the electronic structures, proton conductivity, and magnetic behavior of phosphonate-based Metal-Organic Frameworks (MOFs). ualberta.ca This predictive capability guides synthetic chemists in creating materials tailored for applications like semiconductors and proton conductors. ualberta.ca
Spectroscopic Prediction: Models have been developed to accurately predict spectroscopic data, such as the ³¹P-NMR chemical shifts for dialkyl and diaryl phosphonates, which aids in the structural characterization of newly synthesized compounds. tandfonline.com
| Computational Method | Application Area | Key Insights and Predictions |
| Density Functional Theory (DFT) | Reactivity, Materials Science | Electronic structure, reaction energetics, proton conduction mechanisms in MOFs, magnetic properties. nih.govualberta.ca |
| Quantitative Structure-Property Relationship (QSPR) | Toxicology | Prediction of toxicity (e.g., LD₅₀) based on molecular descriptors. nih.govresearchgate.net |
| Ab Initio / Semiclassical Dynamics | Environmental Chemistry | Calculation of reaction rate constants with atmospheric radicals. acs.org |
| Multi-linear Regression | Spectroscopy | Prediction of ³¹P-NMR chemical shifts. tandfonline.com |
| Continuum Molecular Electrostatics | Biochemistry | Calculation of pKa values of phosphate groups in biomolecules. nih.gov |
Table 2: Overview of advanced computational modeling techniques applied to phosphonates.
Exploration of Phenyl Hydrogen Phosphonate in Niche Chemical Applications
Beyond their established roles, this compound and its derivatives are being explored for a range of specialized, high-value applications. This research leverages the unique structural and chemical properties of the phosphonate group.
Crystal Engineering and Supramolecular Chemistry: Phosphonates are excellent building blocks for constructing supramolecular structures due to their ability to form strong hydrogen bonds. uoc.gr This has led to the field of "crystal engineering," where scientists design and synthesize materials with controlled voids and specific physical properties, potentially for use in ion exchange or waste separation. uoc.gr
Metal-Organic Frameworks (MOFs): Phenylphosphonic acid is a crucial linker for creating a class of highly stable MOFs. rsc.orgualberta.caresearchgate.net These porous materials are at the forefront of materials science, with potential applications in gas storage, catalysis, and as semiconductors. ualberta.caresearchgate.netmdpi.com For example, organically functionalized aluminum phosphonates have been used as efficient heterogeneous catalysts for converting biomass-derived carbohydrates into the biofuel intermediate 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.com
Oligonucleotide Synthesis: In biochemistry, H-phosphonate chemistry provides a valuable, albeit niche, method for synthesizing oligonucleotides with modified backbones, such as phosphorothioates. biosearchtech.com This approach is distinct from the more common phosphoramidite (B1245037) chemistry and is particularly useful for preparing specific analogues or radiolabelled molecules. biosearchtech.com
Advanced Materials: Phosphonates are being incorporated into advanced polymers and coatings. For instance, poly(diphenolic acid-phenyl phosphate) has been used in layer-by-layer self-assembly to create effective flame-retardant nanocoatings on fabrics. researchgate.net
Medicinal Chemistry and Prodrugs: The phosphonate group is a well-known bioisostere for phosphate, making it a key component in medicinal chemistry for designing enzyme inhibitors and antiviral drugs. wikipedia.org H-phosphonate chemistry is instrumental in the synthesis of pronucleotides, which are prodrugs designed to deliver active phosphorylated compounds into cells. frontiersin.orgacs.org Phenyl H-phosphonate derivatives can serve as intermediates in these synthetic pathways. frontiersin.orgresearchgate.net
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The most exciting frontiers for this compound often lie at the intersection of traditional scientific disciplines, particularly organic chemistry and materials science. wiley.com The synergy between the synthetic versatility of organic chemistry and the functional focus of materials science is paving the way for a new generation of "smart" materials. wiley.combohrium.com
The synthesis of target molecules by organic chemists provides the fundamental building blocks that materials scientists can then assemble into functional systems. wiley.com Metal-Organic Frameworks (MOFs) are a prime example of this collaboration. Organic chemists design and synthesize phosphonate linkers, while materials scientists study how these linkers self-assemble with metal ions to form crystalline frameworks with tailored porosity, catalytic activity, or electronic properties. ualberta.caresearchgate.net Research into phosphonate MOFs has already identified them as a novel family of semiconductors. ualberta.ca
This interdisciplinary approach extends to other areas as well. The development of functional polymers, such as the flame-retardant coatings created from poly(diphenolic acid-phenyl phosphate), requires expertise in both polymer synthesis (organic chemistry) and material property characterization (materials science). researchgate.net The ultimate goal of this collaborative research is to engineer functional systems, moving from the synthesis of individual molecules to the fabrication of materials with real-world applications in electronics, catalysis, and biomedicine. wiley.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl hydrogen phosphonate derivatives, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : this compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, diethyl (4-formylphenyl)phosphonate is prepared by reacting aryl halides with diethyl phosphite under transition-metal-free conditions, using visible light or base activation (reaction time: 24 hours). Key parameters include solvent polarity, temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Purification via flash chromatography and validation by / NMR ensures product integrity .
Q. How can hydrogen bonding networks in this compound salts be characterized, and what role do they play in structural stability?
- Methodological Answer : X-ray crystallography reveals that this compound salts form layered structures via O–H···O and N–H···O hydrogen bonds. For instance, in monocylohexylammonium phenyl phosphonate, the phosphonate group forms dimeric anions linked to ammonium cations through extended hydrogen bonds. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while IR spectroscopy identifies hydrogen-bonding motifs .
Q. What spectroscopic techniques are critical for validating the purity and structure of this compound compounds?
- Methodological Answer : Use NMR to confirm phosphonate group integrity (typical δ: 15–25 ppm). and NMR resolve aromatic and alkyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides atomic-level structural details. For example, diethyl (4-cyanophenyl)phosphonate was characterized with NMR δ = 18.2 ppm and HRMS m/z 279.0854 [M+H] .
Advanced Research Questions
Q. How do phosphonate groups influence enantioselective catalysis in Michael addition reactions, and what mechanistic insights support their role?
- Methodological Answer : In asymmetric Michael additions, this compound derivatives act as hydrogen bond-enhanced halogen bond (XB) acceptors. NMR titration experiments show that the phosphonate group activates vinyl acceptors via dual XB and hydrogen bonding. For example, iodo-perfluorophenyl catalysts achieve up to 92% enantiomeric excess (ee) in malononitrile additions. Computational modeling (DFT) and kinetic studies can elucidate transition-state stabilization .
Q. What strategies resolve contradictions in extraction efficiency data when using phenyl hydrogen phosphonates as ligands for actinide separation?
- Methodological Answer : Comparative studies of dibutyl phenyl phosphonate (DBPP) and tri-n-butyl phosphate (TBP) reveal solvent polarity and ligand basicity as key factors. DBPP shows higher selectivity for UO due to its stronger P=O basicity. Experimental variables (pH, ionic strength) must be standardized, and density functional theory (DFT) calculations can model ligand-metal interactions to reconcile discrepancies .
Q. How can machine learning predict the proton conductivity of phosphonate-based metal-organic frameworks (MOFs), and what structural features dominate performance?
- Methodological Answer : Machine learning models trained on datasets of phosphonate MOFs (e.g., IPCE-1Ni and IPCE-2Pd) correlate proton conductivity with phosphonate positioning and metal center electronegativity. Features like hydrogen-bonding networks and pore size are prioritized. For instance, IPCE-2Ni (phosphonate at para position) exhibits 10 S/cm conductivity, validated by impedance spectroscopy .
Q. What experimental approaches validate the inhibition mechanism of phosphonate analogues on cytosolic 5′-nucleotidase II (cN-II)?
- Methodological Answer : Docking simulations and enzymatic assays (e.g., UV-Vis kinetics at 2 mM inhibitor concentration) confirm competitive inhibition. Non-hydrolysable phosphonate bonds mimic natural substrates, while hydrophobic stacking with residues like Phe157 and Tyr56 enhances binding. Crystallographic studies (resolution: 2.49 Å) map inhibitor-enzyme interactions .
Tables for Key Data
Table 1 : Synthesis and Characterization of Selected this compound Derivatives
| Compound | Synthetic Method | NMR (δ, ppm) | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl (4-formylphenyl)phosphonate | Visible light activation | 18.5 | 85 | |
| Diethyl (4-cyanophenyl)phosphonate | Base-mediated substitution | 18.2 | 78 |
Table 2 : Hydrogen Bonding Parameters in Phosphonate Salts
| Compound | D–H···A Distance (Å) | Bond Angle (°) | Structural Role |
|---|---|---|---|
| Monocylohexylammonium phenyl phosphonate | 2.85 (N–H···O) | 165 | Layer stabilization |
| Co-VP phosphonate MOF | 2.78 (O–H···O) | 158 | Framework rigidity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
